Pilosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14+,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOVBAVEJYPSLL-CFVMTHIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@H]2COC(=O)[C@H]2[C@H](C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101318714 | |
| Record name | Pilosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13640-28-3 | |
| Record name | Pilosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13640-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pilosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pilosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101318714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3R-[3α(R*),4α]]-3-(α-hydroxybenzyl)-4-[(1-methylimidazol-5-yl)methyl]dihydrofuran-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PILOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2K491WN88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Pilosine in Pilocarpus microphyllus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of pilosine, an imidazole alkaloid found in Pilocarpus microphyllus. This document details the experimental protocols for extraction and purification, presents quantitative data on its occurrence, and illustrates its biosynthetic relationship with other alkaloids from the same plant species.
Introduction
Pilocarpus microphyllus, a plant native to Brazil, is a well-known source of imidazole alkaloids, most notably pilocarpine, which is used in the treatment of glaucoma and xerostomia.[1] Alongside pilocarpine, the plant produces a variety of other related alkaloids, including this compound. The discovery of this compound dates back to 1912 by Frank Lee Pyman, who isolated this new alkaloid from the mother liquors remaining after the separation of pilocarpine and isopilocarpine from Pilocarpus microphyllus leaves. This compound, while present in smaller quantities than pilocarpine, is a significant component of the plant's alkaloid profile and its study contributes to a deeper understanding of the biosynthesis and chemical diversity within the Pilocarpus genus.
Quantitative Data Presentation
The concentration of this compound in Pilocarpus microphyllus has been observed to vary depending on the developmental stage of the plant. The following tables summarize the available quantitative data for this compound and the related, more abundant alkaloid, pilocarpine.
Table 1: this compound Content in Pilocarpus microphyllus at Different Developmental Stages
| Plant Developmental Stage | This compound Content (µg/g Fresh Weight) |
| Juvenile | Not Detected |
| Mature (Vegetative Stage) | ~150 - 250 |
| Mature (Flowering Stage) | ~200 - 350 |
Data adapted from Abreu et al. (2011). Note: this compound is predominantly found in mature plants.
Table 2: Pilocarpine Content in Pilocarpus microphyllus at Different Developmental Stages
| Plant Developmental Stage | Pilocarpine Content (µg/g Fresh Weight) |
| Juvenile | ~600 - 800 |
| Mature (Vegetative Stage) | ~200 - 400 |
| Mature (Flowering Stage) | ~250 - 450 |
Data adapted from Abreu et al. (2011).
Experimental Protocols
The following protocols describe the extraction of total imidazole alkaloids from Pilocarpus microphyllus leaves and a general procedure for the separation of these alkaloids using column chromatography.
Extraction of Imidazole Alkaloids
This protocol is adapted from the method described by Avancini et al. for the extraction of imidazole alkaloids from Pilocarpus microphyllus leaves.[2]
Materials:
-
Dried and powdered leaves of Pilocarpus microphyllus
-
10% Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Moisten 100 g of powdered leaf material with 10% NaOH solution. Let it stand for 15 minutes.
-
Transfer the moistened plant material to a flask and add 500 mL of chloroform. Macerate for 24 hours at room temperature with occasional shaking.
-
Filter the chloroform extract. Repeat the extraction of the plant residue two more times with fresh chloroform.
-
Combine the chloroform extracts and transfer them to a separatory funnel.
-
Extract the combined chloroform phase twice with 2% H₂SO₄ (2 x 200 mL).
-
Pool the acidic aqueous extracts and adjust the pH to 12 with NH₄OH.
-
Extract the alkaline aqueous phase twice with chloroform (2 x 250 mL).
-
Combine the chloroform extracts, wash with distilled water until neutral pH is achieved, and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Purification of this compound by Column Chromatography
Step 1: Ion-Exchange Chromatography (Initial Separation)
-
Stationary Phase: Strong cation exchange resin.
-
Mobile Phase (Elution): A gradient of increasing pH or ionic strength, for example, starting with an acidic buffer and gradually increasing the pH with an ammonium hydroxide solution.
-
Procedure:
-
Dissolve the crude alkaloid extract in a suitable acidic buffer.
-
Load the dissolved extract onto the pre-equilibrated ion-exchange column.
-
Wash the column with the starting buffer to remove neutral and anionic impurities.
-
Elute the bound alkaloids using a pH or salt gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify fractions containing this compound.
-
Step 2: Adsorption Chromatography (Fine Purification)
-
Stationary Phase: Alumina or silica gel.
-
Mobile Phase: A solvent system of increasing polarity, for example, a gradient of chloroform and methanol.
-
Procedure:
-
Pool the this compound-containing fractions from the ion-exchange chromatography and evaporate the solvent.
-
Dissolve the residue in a minimal amount of the starting mobile phase for the adsorption column.
-
Load the sample onto the pre-equilibrated alumina or silica gel column.
-
Elute the column with a gradient of increasing solvent polarity.
-
Collect fractions and analyze them by TLC or HPLC to isolate pure this compound.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from Pilocarpus microphyllus.
Caption: Workflow for this compound Extraction and Purification.
Biosynthetic Relationship
The imidazole alkaloids in Pilocarpus microphyllus, including this compound and pilocarpine, are believed to be derived from the amino acid L-histidine, which provides the characteristic imidazole ring.[3][4][5][6] The following diagram illustrates this proposed biosynthetic relationship.
Caption: Proposed Biosynthetic Origin of this compound and Pilocarpine.
References
- 1. JPH09188628A - Pilocarpine separation and purification method - Google Patents [patents.google.com]
- 2. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alkaloids Derived from Histidine: Imidazole (Pilocarpine, this compound) [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
Natural sources of Pilosine alkaloid
An In-depth Technical Guide to the Natural Sources of Pilosine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural sources of the imidazole alkaloid this compound. It includes quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a summary of its proposed biosynthetic pathway.
Natural Sources of this compound
The sole natural source of this compound and its related imidazole alkaloids is the plant genus Pilocarpus, belonging to the family Rutaceae.[1] These plants, commonly known as jaborandi, are native to the Neotropics of South America, particularly Brazil.[2]
Several species within this genus have been identified as containing this compound, including:
-
Pilocarpus microphyllus (Maranham jaborandi): This species is the most significant commercial source of imidazole alkaloids and is known to produce high concentrations of this compound, particularly in its mature stage.[2][3][4]
-
Pilocarpus jaborandi (Pernambuco jaborandi)[1]
-
Pilocarpus pennatifolius (Paraguay jaborandi)
-
Pilocarpus racemosus (Guadeloupe jaborandi)[1]
-
Pilocarpus trachyllophus [5]
Research indicates that the accumulation of this compound is highly dependent on the developmental stage of the plant. This compound is produced almost exclusively in mature plants of Pilocarpus microphyllus, while juvenile plants contain high concentrations of the related alkaloid, pilocarpine, but negligible amounts of this compound.[3][4] Seasonal variations may also influence alkaloid content.[2]
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly based on the plant's age and the specific part analyzed. A metabolomic study of Pilocarpus microphyllus provides the most detailed quantitative data, highlighting the stark difference between juvenile and mature plants.[3][6]
| Plant Source | Plant Part | Developmental Stage | This compound Concentration (µg/g FW) | Pilocarpine Concentration (µg/g FW) |
| Pilocarpus microphyllus | Leaves (Intermediate) | Juvenile | Not Detected | ~1750 |
| Pilocarpus microphyllus | Stem | Juvenile | Not Detected | ~500 |
| Pilocarpus microphyllus | Root | Juvenile | Not Detected | ~250 |
| Pilocarpus microphyllus | Leaves (Intermediate) | Mature (Vegetative) | ~1250 | ~1500 |
| Pilocarpus microphyllus | Leaves (Intermediate) | Mature (Flowering) | ~1750 | ~1250 |
| Data is estimated from Abreu et al., 2011, Planta Medica.[4][6] |
Experimental Protocols
The following sections detail established methodologies for the extraction, isolation, and quantification of this compound from Pilocarpus leaf material.
Alkaloid Extraction and Isolation
A standard method for extracting imidazole alkaloids from Pilocarpus leaves is a classic acid-base liquid-liquid extraction.[1][7] This procedure effectively separates the alkaloids from other plant metabolites.
Protocol:
-
Sample Preparation: Harvest and dry the leaf material. Grind the dried leaves into a fine powder.
-
Basification: Moisten 1 gram of the powdered leaf sample with a 10% Sodium Hydroxide (NaOH) solution. Let it stand for 15 minutes. This step converts the alkaloid salts present in the plant tissue into their free base form.
-
Initial Organic Extraction: Perform an exhaustive extraction of the basified plant material three times with chloroform (CHCl₃). Pool the organic extracts.
-
Acidic Wash: Re-extract the pooled chloroform phase twice with a 2% Sulfuric Acid (H₂SO₄) solution. The alkaloids will move from the organic phase to the acidic aqueous phase as their protonated salt forms.
-
Purification and Re-basification: Discard the chloroform phase. Adjust the pH of the pooled acidic extracts to pH 12 using concentrated Ammonium Hydroxide (NH₄OH). This converts the alkaloids back to their free base form.
-
Final Organic Extraction: Extract the alkaline aqueous solution twice with fresh chloroform to isolate the purified alkaloids.
-
Concentration: Dry the final pooled organic extract using a rotary or vacuum evaporator (e.g., Speed-Vac).
-
Reconstitution: Dissolve the dried extract in a known volume (e.g., 10 mL) of the initial mobile phase (e.g., 0.05 M ammonium acetate buffer, pH 4) for subsequent HPLC analysis.[7]
Quantification by HPLC-ESI-MS/MS
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of this compound, Pilocarpine, and other related alkaloids.[7]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[1]
-
Column: Supelcosil LC-18 (250 mm × 4.6 mm, 5 µm particle size) or equivalent reversed-phase column.[6]
-
Mobile Phase:
-
Solvent A: 0.05 M ammonium acetate buffer with trifluoroacetic acid to adjust pH to 4.0.[7]
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient starts with a high concentration of aqueous phase (e.g., 95% Solvent A) and gradually increases the organic phase (Solvent B) to elute compounds of increasing hydrophobicity. A 22-minute gradient can effectively separate over 13 related imidazole alkaloids.[7]
-
Detection (UV): For HPLC systems with a Diode Array Detector (DAD), detection can be performed at 212 nm, as imidazole alkaloids lack strong chromophores at higher wavelengths.[6]
-
Detection (MS/MS):
Visualized Workflows and Pathways
Experimental Workflow: From Plant to Analysis
The following diagram illustrates the logical flow from sample preparation to final quantification.
Proposed Biosynthetic Pathway
The complete biosynthetic pathway for imidazole alkaloids in Pilocarpus has not been fully elucidated.[8] However, studies suggest a pathway originating from the amino acids L-histidine (which provides the imidazole ring) and L-threonine.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic alterations in different developmental stages of Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pilosine Biosynthesis Pathway in Jaborandi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pilosine biosynthesis pathway in Pilocarpus species, commonly known as jaborandi. While the complete pathway is yet to be fully elucidated, this document synthesizes the available research to present a proposed biosynthetic route, quantitative data on alkaloid accumulation, and detailed experimental protocols used in its study. This guide is intended to serve as a valuable resource for researchers investigating imidazole alkaloid biosynthesis, natural product chemistry, and drug development.
Introduction to this compound and Jaborandi
Jaborandi (Pilocarpus spp.) is a genus of shrubs native to the tropical Americas, renowned for being the exclusive natural source of the imidazole alkaloid pilocarpine. Pilocarpine is a crucial pharmaceutical agent used in the treatment of glaucoma and xerostomia. Alongside pilocarpine, jaborandi plants produce a variety of other imidazole alkaloids, including this compound. While this compound currently has no pharmacological application, its biosynthesis is of significant interest as it appears to be a related or competitive pathway to that of pilocarpine.[1][2] Understanding the biosynthesis of this compound is therefore critical for efforts to optimize pilocarpine production through metabolic engineering.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of imidazole alkaloids in Pilocarpus is thought to originate from the amino acid L-histidine, which serves as the precursor to the imidazole ring.[3][4][5][6][7] A proposed biosynthetic pathway, based on feeding experiments and metabolic profiling, suggests a series of enzymatic reactions leading to pilocarpine and other related alkaloids, including this compound.[3][4][5]
The pathway is initiated by the deamination of L-histidine, potentially catalyzed by histidine ammonia-lyase (HAL) . The subsequent steps are not yet fully characterized but are thought to involve the condensation of the imidazole core with a four-carbon unit, for which threonine has been suggested as a possible precursor, potentially involving threonine ammonia-lyase (TAL) .[3][8] The pathway likely proceeds through a series of intermediates, leading to the formation of various imidazole alkaloids. This compound is structurally related to pilocarpine, differing in the substituent on the lactone ring.
Proposed pathway of imidazole alkaloid biosynthesis.
Developmental Regulation of this compound Biosynthesis
Research has shown a distinct pattern of imidazole alkaloid accumulation during the development of Pilocarpus microphyllus. Juvenile plants tend to accumulate higher levels of pilocarpine, while mature plants show a significant increase in the concentration of this compound.[1][2][9][10] This suggests that the enzymatic machinery responsible for this compound biosynthesis is upregulated in the later stages of plant development. This developmental regulation has important implications for both the commercial harvesting of pilocarpine and for future research aimed at elucidating the biosynthetic pathway.
Quantitative Data
The following table summarizes the quantitative data on pilocarpine and this compound levels at different developmental stages of Pilocarpus microphyllus, as reported in the literature.[2][10]
| Plant Developmental Stage | Plant Part | Pilocarpine (µg/g FW) | This compound (µg/g FW) |
| Juvenile | Youngest Leaves (VVY) | ~1500 | Not Detected |
| Juvenile | Very Young Leaves (VY) | ~2000 | Not Detected |
| Juvenile | Young Leaves (Apical - YA) | ~2500 | Not Detected |
| Juvenile | Young Leaves (Basal - YB) | ~2500 | Not Detected |
| Juvenile | Intermediate Leaves (Apical - IA) | ~2000 | Not Detected |
| Juvenile | Intermediate Leaves (Basal - IB) | ~1800 | Not Detected |
| Juvenile | Old Leaves (O) | ~1000 | Not Detected |
| Juvenile | Stem (S) | ~500 | Not Detected |
| Juvenile | Root (R) | Not Detected | Not Detected |
| Mature (Vegetative) | Intermediate Leaves (Basal - 1) | ~1200 | ~800 |
| Mature (Vegetative) | Intermediate Leaves (Middle - 2) | ~1500 | ~1000 |
| Mature (Vegetative) | Intermediate Leaves (Apical - 3) | ~1800 | ~1200 |
| Mature (Flowering) | Intermediate Leaves (Basal - 1) | ~1000 | ~1500 |
| Mature (Flowering) | Intermediate Leaves (Middle - 2) | ~1200 | ~1800 |
| Mature (Flowering) | Intermediate Leaves (Apical - 3) | ~1500 | ~2000 |
Experimental Protocols
Extraction of Imidazole Alkaloids from Pilocarpus microphyllus Leaves
This protocol is adapted from the method described by Avancini et al. and is suitable for the extraction of a broad range of imidazole alkaloids from plant material.[11]
Materials:
-
Pilocarpus microphyllus leaves
-
10% Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric acid (H₂SO₄) solution
-
Ammonium hydroxide (NH₄OH)
-
Mortar and pestle or blender
-
Separatory funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
Harvest and air-dry the Pilocarpus microphyllus leaves.
-
Grind the dried leaves to a fine powder.
-
Moisten the powdered leaf material with a 10% NaOH solution.
-
Allow the moistened powder to stand for 15 minutes.
-
Perform three successive extractions with CHCl₃, mixing thoroughly each time.
-
Pool the CHCl₃ extracts.
-
Re-extract the pooled organic phase twice with a 2% H₂SO₄ solution in a separatory funnel.
-
Collect and pool the acidic aqueous extracts.
-
Adjust the pH of the pooled acidic extracts to 12 with NH₄OH.
-
Extract the alkaline solution twice with CHCl₃.
-
Pool the final CHCl₃ extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
The resulting residue contains the crude alkaloid extract.
Workflow for imidazole alkaloid extraction.
Analysis of Imidazole Alkaloids by HPLC-ESI-MS/MS
This method allows for the separation, identification, and quantification of individual imidazole alkaloids in the crude extract.[11]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrospray Ionization (ESI) source
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Desolvation): 600 L/h
-
Gas Flow (Cone): 50 L/h
-
MS Scan Range: m/z 100-500
-
MS/MS: Collision-induced dissociation (CID) with argon as the collision gas. Collision energy optimized for each target alkaloid.
Data Analysis:
-
Identification of alkaloids is based on their retention times and the fragmentation patterns of the parent ions in the MS/MS spectra, compared to authentic standards or literature data.
-
Quantification is typically performed using a calibration curve generated from serial dilutions of pure standards.
Future Directions
The complete elucidation of the this compound biosynthetic pathway remains a key objective for researchers. Future work will likely focus on:
-
Enzyme Discovery: The PiloSyn project and similar initiatives aim to identify the specific enzymes involved in the pathway using transcriptomics, proteomics, and metabolomics approaches.[12]
-
Intermediate Identification: The isolation and structural characterization of the putative intermediates in the pathway are crucial for its full elucidation.
-
Metabolic Engineering: A thorough understanding of the biosynthetic pathway will enable the genetic modification of Pilocarpus or the transfer of the pathway to a microbial host for the sustainable and high-yield production of pilocarpine.
Conclusion
While our understanding of the this compound biosynthetic pathway in jaborandi is still evolving, the current body of research provides a solid foundation for further investigation. The proposed pathway, the quantitative data on alkaloid accumulation, and the established experimental protocols detailed in this guide offer valuable tools for scientists working to unravel the complexities of imidazole alkaloid biosynthesis. Continued research in this area holds the promise of significant advancements in pharmaceutical production and plant metabolic engineering.
References
- 1. Metabolic alterations in different developmental stages of Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Biosynthesis of Pilocarpine in Pilocarpus microphyllus | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elucidation of the biosynthesis pathway of the glaucoma drug pilocarpine in Pilocarpus plants | PiloSyn | Project | Fact Sheet | HORIZON | CORDIS | European Commission [cordis.europa.eu]
An In-Depth Technical Guide to the Physical and Chemical Properties of Pilosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pilosine, a naturally occurring imidazole alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development. This document collates available data on its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines generalized experimental protocols for the determination of these properties and explores the current, albeit limited, understanding of its biological interactions, including a putative mechanism of action involving adrenergic and serotonergic pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and key conceptual workflows are visualized using diagrammatic representations.
Chemical Identity and Structure
This compound is an imidazole alkaloid with the chemical formula C₁₆H₁₈N₂O₃.[1] Its structure features a lactone ring, an imidazole group, and a phenyl group, contributing to its unique chemical and biological properties.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-(1-methyl-1H-imidazol-5-ylmethyl)oxolan-2-one |
| CAS Number | 13640-28-3 |
| Molecular Formula | C₁₆H₁₈N₂O₃ |
| InChI Key | DZOVBAVEJYPSLL-CFVMTHIKSA-N |
| SMILES | CN1C=NC=C1C[C@@H]2COC(=O)[C@H]2--INVALID-LINK--C3=CC=CC=C3 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profiling. The available data are summarized below.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 286.33 g/mol | [1] |
| Melting Point | 187-188 °C | |
| Solubility | Sparingly soluble in cold water and alcohol; soluble in hot water and hot alcohol. Very sparingly soluble in ether, chloroform, and benzene. | |
| Appearance | Prismatic crystals |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and identification of this compound. While comprehensive public spectral data with full assignments are limited, this section outlines the key techniques used for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of this compound. The expected chemical shifts are influenced by the aromatic ring, the imidazole moiety, and the lactone structure.
-
¹H NMR: Expected signals would include aromatic protons, protons of the imidazole ring, methine and methylene protons of the lactone ring and its substituents, and the methyl group on the imidazole ring.
-
¹³C NMR: Expected signals would correspond to the carbonyl carbon of the lactone, aromatic carbons, carbons of the imidazole ring, and aliphatic carbons of the lactone ring and its side chains.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. Electron Ionization (EI-MS) would likely lead to fragmentation at the bonds adjacent to the carbonyl group, the phenyl group, and the imidazole ring.
Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound. Characteristic absorption bands would be expected for the following groups:
-
O-H stretching: From the hydroxyl group.
-
C=O stretching: From the lactone carbonyl group.
-
C-H stretching: From the aromatic and aliphatic parts of the molecule.
-
C=C and C=N stretching: From the aromatic and imidazole rings.
-
C-O stretching: From the lactone ether linkage.
Experimental Protocols
This section provides detailed, generalized methodologies for the key experiments cited in the characterization of this compound.
Isolation of this compound from Pilocarpus microphyllus
The following protocol is a generalized procedure for the extraction and isolation of this compound from its natural source.
Melting Point Determination
A standard capillary melting point apparatus can be used.
-
A small amount of the dried, crystalline this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
A fresh sample is then heated slowly (1-2 °C/min) through the approximate melting range.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Determination
A qualitative or semi-quantitative solubility test can be performed.
-
A small, pre-weighed amount of this compound (e.g., 1-5 mg) is placed in a test tube.
-
A known volume of the solvent (e.g., 1 mL of water, ethanol, chloroform) is added.
-
The mixture is vortexed or agitated for a set period at a controlled temperature.
-
The sample is visually inspected for dissolution. For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved this compound determined by a suitable analytical method like HPLC-UV.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the structural characterization of this compound.
Biological Activity and Signaling Pathways
The biological activity of this compound is not as well-characterized as that of its structural analog, Pilocarpine. However, preliminary evidence suggests a potential interaction with the cardiovascular system.
Vasoconstrictive Action
Some reports indicate that this compound may exert a vasoconstrictive effect. This action is hypothesized to be mediated through interactions with adrenergic and serotonin receptors on vascular smooth muscle cells.
Putative Signaling Pathway
The precise signaling cascade initiated by this compound remains to be fully elucidated. Based on the general mechanisms of vasoconstriction induced by adrenergic and serotonergic agonists, a putative signaling pathway can be proposed. Activation of Gq-coupled adrenergic (e.g., α₁) or serotonin (e.g., 5-HT₂) receptors on vascular smooth muscle cells would lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ concentration leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK), resulting in smooth muscle contraction and vasoconstriction.
Conclusion
This compound presents an interesting scaffold for further pharmacological investigation. This guide has summarized the currently available data on its physical and chemical properties and has provided generalized experimental frameworks for its characterization. Significant gaps in knowledge remain, particularly concerning its detailed spectral analysis and, most critically, the elucidation of its specific molecular targets and downstream signaling pathways. Further research is warranted to fully understand the therapeutic potential of this compound and to validate the putative mechanisms of action proposed herein. This will require detailed receptor binding assays, functional cellular assays, and in-depth spectroscopic studies to build a complete profile of this intriguing natural product.
References
Preliminary Insights into the Pilosine Mechanism of Action: A Hypothetical Framework for Researchers
For Immediate Release
This technical guide offers a preliminary exploration into the potential mechanism of action of pilosine, an alkaloid found in plants of the Pilocarpus genus. Intended for researchers, scientists, and drug development professionals, this document synthesizes the limited available information on this compound and extrapolates potential mechanisms based on the well-characterized pharmacology of the related alkaloid, pilocarpine, and general principles of vascular physiology. Due to a scarcity of direct experimental data on this compound, this guide presents a hypothetical framework to stimulate and inform future research.
Introduction to this compound
This compound is a crystalline alkaloid (C16H18N2O3) found in the leaves of Pilocarpus microphyllus. It is structurally related to pilocarpine, a well-known and clinically significant muscarinic acetylcholine receptor agonist. Preliminary and historical reports suggest that this compound exhibits a "very weak pilocarpine action," implying some level of interaction with muscarinic receptors. Additionally, there are suggestions that this compound may possess vasoconstrictive properties, potentially through interactions with adrenergic and serotonergic pathways. However, to date, there is a notable absence of comprehensive studies detailing its specific molecular targets, binding affinities, or the intracellular signaling cascades it may modulate.
Quantitative Data Summary (Hypothetical)
In the absence of published experimental data for this compound, the following table is presented as a template for future studies. It outlines the types of quantitative data that would be crucial for elucidating this compound's mechanism of action. For comparative purposes, representative data for pilocarpine's interaction with muscarinic receptors is included.
| Compound | Target Receptor | Assay Type | Measured Value (Hypothetical for this compound) | Reference Compound Value (Pilocarpine) |
| This compound | Muscarinic M3 Receptor | Radioligand Binding (Ki) | To be determined | ~1.61 µM[1] |
| This compound | Muscarinic M1 Receptor | Radioligand Binding (Ki) | To be determined | ~0.64 µM[1] |
| This compound | Alpha-1 Adrenergic Receptor | Radioligand Binding (Ki) | To be determined | N/A |
| This compound | Serotonin 5-HT2A Receptor | Radioligand Binding (Ki) | To be determined | N/A |
| This compound | Muscarinic M3 Receptor | Functional Assay (EC50) | To be determined | Varies by cell type and signaling pathway[2] |
| This compound | Aortic Ring Contraction | Functional Assay (EC50) | To be determined | N/A |
Proposed Experimental Protocols for a Preliminary Investigation of this compound's Mechanism of Action
The following are detailed, hypothetical protocols that could be employed to begin characterizing the pharmacological activity of this compound.
Receptor Binding Affinity Assays
Objective: To determine if this compound binds to muscarinic, adrenergic, and serotonergic receptors and to quantify its binding affinity.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from tissues or cell lines expressing the target receptors (e.g., CHO cells transfected with human muscarinic M1, M3, alpha-1 adrenergic, or 5-HT2A receptors).
-
Radioligand Binding Assay:
-
Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [³H]-pirenzepine for M1, [³H]-4-DAMP for M3, [³H]-prazosin for alpha-1, [³H]-ketanserin for 5-HT2A).
-
Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
-
Use non-linear regression analysis to calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for this compound using the Cheng-Prusoff equation.
-
Ex Vivo Vascular Reactivity Assay
Objective: To assess the direct effect of this compound on vascular smooth muscle contraction or relaxation.
Methodology:
-
Tissue Preparation: Isolate aortic rings from a suitable animal model (e.g., rat or rabbit) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isometric Tension Recording: Connect the aortic rings to isometric force transducers to record changes in tension.
-
Experimental Protocol:
-
Allow the tissues to equilibrate under a resting tension.
-
Construct cumulative concentration-response curves to this compound by adding it in a stepwise manner to the organ baths.
-
To investigate the involvement of specific receptors, pre-incubate the tissues with selective antagonists (e.g., atropine for muscarinic receptors, phentolamine for alpha-adrenergic receptors, ketanserin for 5-HT2A receptors) before constructing the this compound concentration-response curve.
-
-
Data Analysis:
-
Express the contractile responses as a percentage of the maximum contraction induced by a reference agonist (e.g., phenylephrine or potassium chloride).
-
Calculate the EC50 (effective concentration to produce 50% of the maximal response) and the maximum effect (Emax) for this compound.
-
Visualizing Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the known signaling pathway for pilocarpine at muscarinic receptors and the hypothetical pathways through which this compound might exert vasoconstrictive effects.
Pilocarpine's Muscarinic Receptor Signaling Pathway
This diagram outlines the primary signaling cascade initiated by pilocarpine at Gq-coupled muscarinic receptors (e.g., M3), which is a potential, albeit weak, mechanism for this compound.
Caption: Pilocarpine's signaling at the M3 muscarinic receptor.
Hypothetical Adrenergic Vasoconstriction Pathway for this compound
This diagram illustrates the canonical alpha-1 adrenergic receptor signaling pathway, a potential mechanism for this compound-induced vasoconstriction.
Caption: Hypothetical alpha-1 adrenergic pathway for this compound.
Hypothetical Serotonergic Vasoconstriction Pathway for this compound
This diagram shows the 5-HT2A receptor signaling pathway, another potential mechanism for this compound-induced vasoconstriction[3].
References
- 1. The Muscarinic Agonist Pilocarpine modifies Cocaine- and Food- Reinforced Responding in Rats; Comparison with the Cholinesterase Inhibitor Tacrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin and the vascular wall - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of Pilosine extract
An in-depth analysis of the existing scientific literature reveals a focused but limited understanding of the biological activities of Pilosine, an imidazole alkaloid primarily isolated from plant species of the genus Pilocarpus.[1][2] Often studied in the context of its more pharmacologically prominent co-occurring alkaloid, pilocarpine, this compound itself has demonstrated a significantly less potent pharmacological profile.[3][4] This technical guide synthesizes the current knowledge on the biological activities of this compound, presenting available data, outlining relevant experimental methodologies, and visualizing key relationships and processes.
Overview of this compound
This compound (C16H18N2O3) is a crystalline alkaloid found in the leaves of jaborandi (Pilocarpus microphyllus).[5][6] It is structurally related to pilocarpine, another imidazole alkaloid from the same source that is widely used in medicine for its muscarinic agonist properties in treating glaucoma and xerostomia.[4][7] In contrast, this compound is often described as an alkaloid with no current pharmacological use, primarily due to its weak biological effects compared to pilocarpine.[4] It is important to distinguish the alkaloid this compound from "Pilosin," a dimethoxyflavone with a different chemical structure (C17H14O7).[8]
Reported Biological Activities
The primary biological activity reported for this compound is a weak cholinergic (muscarinic) effect, mimicking the action of pilocarpine but to a much lesser extent. There is a notable lack of extensive research into other potential activities such as anti-inflammatory, antimicrobial, or central nervous system effects, which are areas of active investigation for many other plant-derived alkaloids.
Cholinergic (Pilocarpine-like) Activity
Early studies established that this compound exhibits a very weak "pilocarpine action."[3] This includes mild inhibition of the cat's heart and stimulation of saliva secretion, though these effects are substantially weaker than those induced by pilocarpine.[3]
Anthelmintic Activity of Related Compounds
While not a direct activity of this compound, it is noteworthy that a related stereoisomer, epiisothis compound, has demonstrated anthelmintic activity against Schistosoma mansoni adult worms in in-vitro assays at low concentrations.[9] This suggests that the general structural backbone of this compound and its isomers may have potential as a scaffold for developing antiparasitic agents.
Quantitative Data
Quantitative data on the biological activity of this compound is exceptionally scarce in publicly available literature. Unlike pilocarpine, for which pharmacokinetic and pharmacodynamic parameters are well-documented, equivalent values such as IC50 or EC50 for this compound's effects on specific receptors or enzymes are not reported in the reviewed literature.
| Activity | Test System | Parameter | Value | Reference |
| Cholinergic (cardiac) | Cat heart | Inhibition | "very weak" | [3] |
| Cholinergic (salivary) | Animal model | Saliva secretion | "fair reaction" | [3] |
Table 1: Summary of Reported Biological Activities of this compound.
Experimental Protocols
Isolation and Extraction of this compound
This compound is typically isolated from the leaves of Pilocarpus species alongside other alkaloids. Protocol Outline:
-
Maceration: Dried and powdered leaf material is subjected to extraction with a solvent such as methanol or ethanol.[10]
-
Acid-Base Extraction: The crude extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent (e.g., diethyl ether) to remove non-alkaloidal impurities.[11]
-
Basification and Extraction: The acidic aqueous layer is then made basic with a base like ammonium hydroxide, deprotonating the alkaloids and making them soluble in organic solvents.[11]
-
Solvent Extraction: The alkaloids are extracted from the aqueous basic solution using an immiscible organic solvent (e.g., chloroform or dichloromethane).
-
Chromatographic Separation: The resulting mixture of alkaloids is separated into individual components using techniques like column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.[10]
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. CCXXXVII.—this compound: a new alkaloid from Pilocarpus microphyllus - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. merriam-webster.com [merriam-webster.com]
- 6. This compound | C16H18N2O3 | CID 442869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pilosin | C17H14O7 | CID 12085264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. biologically active alkaloids: Topics by Science.gov [science.gov]
- 10. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pilosine CAS number and molecular weight
An In-Depth Technical Guide to Pilosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and analytical methodologies related to this compound, an imidazole alkaloid of interest to the scientific community.
Core Properties of this compound
This compound is a naturally occurring alkaloid found in plants of the Pilocarpus genus. Its chemical and physical properties are summarized below.
| Property | Value | Citations |
| CAS Number | 13640-28-3 | |
| Molecular Weight | 286.33 g/mol | |
| Molecular Formula | C₁₆H₁₈N₂O₃ | |
| Appearance | Crystalline solid | [1] |
| Known Sources | Pilocarpus microphyllus (Jaborandi) | [1] |
Biological Activity and Signaling Pathway
This compound exhibits a weak biological activity similar to that of pilocarpine, acting as a muscarinic agonist.[2] While the specific signaling cascade for this compound has not been fully elucidated, its action is presumed to follow the canonical pathway for muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype, which is coupled to Gq proteins.
Upon binding to the M3 receptor, this compound is hypothesized to initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in various cellular responses.
Experimental Protocols
Extraction of Imidazole Alkaloids from Pilocarpus microphyllus
This protocol is adapted from a general method for the extraction of imidazole alkaloids, including this compound, from the leaves of Pilocarpus microphyllus.[3]
Materials:
-
Dried and powdered leaves of Pilocarpus microphyllus
-
10% Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Moisten 100 g of powdered leaf material with 10% NaOH solution. Let it stand for 15 minutes.
-
Transfer the moistened powder to a flask and add 500 mL of CHCl₃. Macerate for 24 hours with occasional shaking.
-
Filter the chloroform extract. Repeat the extraction of the plant material two more times with fresh CHCl₃.
-
Combine the chloroform extracts and transfer to a separatory funnel.
-
Perform a liquid-liquid extraction by adding 250 mL of 2% H₂SO₄. Shake vigorously and allow the layers to separate. Collect the upper acidic aqueous layer.
-
Repeat the acid extraction on the chloroform layer twice more with 150 mL portions of 2% H₂SO₄.
-
Combine the acidic aqueous extracts and adjust the pH to 12 with NH₄OH.
-
Extract the now basic aqueous solution three times with 200 mL portions of CHCl₃.
-
Combine the final chloroform extracts and evaporate to dryness under reduced pressure using a rotary evaporator to yield the crude alkaloid extract containing this compound.
Analytical Method: HPLC-ESI-MS/MS
The following provides a summary of the conditions for the analysis of this compound in an extract, based on published methods.[3]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrospray Ionization (ESI) source
-
Tandem Mass Spectrometer (MS/MS)
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.05 M ammonium acetate buffer adjusted to pH 4 with trifluoroacetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to achieve separation of alkaloids.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 10-20 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS Scan Mode: Full scan to identify parent ions.
-
MS/MS Scan Mode: Product ion scan of the parent ion of this compound (m/z 287) to confirm its identity through fragmentation patterns.
Experimental and Analytical Workflow
The overall workflow for the extraction, analysis, and characterization of this compound is depicted in the following diagram.
References
Spectral Data of Pilosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectral data for Pilosine, a naturally occurring imidazole alkaloid. The information presented herein is intended to support research, drug development, and quality control activities involving this compound. This document summarizes key spectroscopic data (NMR, IR, MS), details the experimental protocols used to obtain this data, and visualizes the proposed mechanism of action.
Spectroscopic Data
The following tables summarize the available quantitative spectral data for this compound.
Infrared (IR) Spectroscopy
The Fourier-transform infrared (FT-IR) spectrum of crystalline this compound exhibits characteristic absorption bands corresponding to its molecular structure. The data presented below is sourced from a comparative vibrational spectroscopy study.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyl group) |
| ~3100-3000 | C-H stretching (aromatic and imidazole rings) |
| ~2900 | C-H stretching (aliphatic) |
| ~1770 | C=O stretching (lactone) |
| ~1600, ~1490, ~1450 | C=C stretching (aromatic ring) |
| ~1550 | C=N stretching (imidazole ring) |
| ~1250 | C-O stretching (lactone) |
| ~1070 | C-O stretching (hydroxyl group) |
| ~750, ~700 | C-H bending (out-of-plane, monosubstituted benzene) |
Mass Spectrometry (MS)
High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has been used to characterize this compound. The protonated molecule [M+H]⁺ is observed, and its fragmentation provides structural information.
| Ion | m/z |
| [M+H]⁺ | 287.1 |
| Fragment 1 | 269.1 ([M+H - H₂O]⁺) |
| Fragment 2 | 95.1 |
Note: Due to the limited availability of public data, a comprehensive fragmentation table is not available at this time.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the presented spectral data.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound was obtained from a crystalline sample.
-
Sample Preparation: this compound crystals were finely ground and mixed with potassium bromide (KBr) to form a pellet.
-
Instrumentation: A Fourier-transform infrared spectrometer was used for analysis.
-
Data Acquisition: The spectrum was recorded in the mid-infrared range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrometry data was acquired using an HPLC-ESI-MS/MS system.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) was used for the separation of alkaloids from a plant extract.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode was employed to generate protonated molecules.
-
Mass Analysis: Tandem mass spectrometry (MS/MS) was performed to induce fragmentation of the parent ion and detect the resulting fragment ions.
Mechanism of Action
This compound is reported to exhibit a vasoconstrictive effect through its interaction with adrenergic and serotonin receptors. The following diagram illustrates this proposed mechanism of action.
Experimental Workflow
The general workflow for the isolation and spectral analysis of this compound from its natural source, Pilocarpus microphyllus, is depicted below.
An In-depth Technical Guide to the Solubility of Pilosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pilosine, a naturally occurring alkaloid. The document is intended to be a valuable resource for professionals in research and drug development, offering available data on its solubility in various solvents, a detailed experimental protocol for solubility determination, and a visualization of its role in a relevant biochemical pathway.
This compound: A Brief Introduction
This compound is an alkaloid that has been identified in plants of the Pilocarpus genus. Structurally related to pilocarpine, an important pharmaceutical agent, this compound's own biological activities and potential applications are areas of ongoing research. A thorough understanding of its solubility is fundamental for its extraction, purification, formulation, and for conducting pharmacological studies.
Solubility Profile of this compound
Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available information on the solubility of this compound in common laboratory solvents.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Solubility Description |
| Water | Very readily soluble[1] |
| Ethanol | Very readily soluble[1] |
| Chloroform | Very readily soluble[1] |
| Acetone | Very readily soluble[1] |
| Ethyl Acetate | Moderately soluble (cold), readily soluble (hot)[1] |
| Diethyl Ether | Sparingly soluble[1] |
Note: The terms "very readily soluble," "moderately soluble," and "sparingly soluble" are qualitative descriptors and indicate a relative degree of solubility. For precise applications, experimental determination of quantitative solubility is highly recommended.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol provides a detailed methodology for determining the solubility of this compound.
3.1. Principle
An excess amount of the solid compound (this compound) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the dissolved solute in the filtered supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
3.2. Materials and Equipment
-
This compound (pure solid)
-
Selected solvents (e.g., water, ethanol, chloroform, acetone, ethyl acetate, diethyl ether)
-
Glass vials or flasks with screw caps
-
Orbital shaker or incubator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrument (HPLC with a suitable detector or a UV-Vis spectrophotometer)
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume (e.g., 5 mL) of the different solvents to be tested. The excess of solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium solubility is reached.
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles. This step is critical to prevent contamination of the sample with solid material.
-
Quantification:
-
HPLC Method: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC instrument. Inject a known volume of the diluted solution into the HPLC system and determine the concentration of this compound by comparing the peak area to a standard calibration curve.
-
UV-Vis Spectrophotometry: If this compound has a distinct chromophore, measure the absorbance of the diluted filtrate at its wavelength of maximum absorbance (λmax). Calculate the concentration using a previously established calibration curve of known this compound concentrations.
-
-
Data Analysis: Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.
This compound in the Context of Imidazole Alkaloid Biosynthesis
While a specific signaling pathway for this compound is not well-documented, its structural relationship with pilocarpine places it within the broader context of imidazole alkaloid biosynthesis in Pilocarpus species. The following diagram illustrates a proposed biosynthetic pathway leading to pilocarpine, which includes this compound as a related compound. Understanding this pathway is crucial for researchers interested in the natural production and potential enzymatic synthesis of these alkaloids.
References
Methodological & Application
Application Notes and Protocols for Pilosine Extraction from Pilocarpus microphyllus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pilocarpus microphyllus, a plant species from the Rutaceae family commonly known as jaborandi, is the primary natural source of the imidazole alkaloid pilocarpine, which is widely used in the treatment of glaucoma and xerostomia.[1][2] In addition to pilocarpine, the leaves of this plant contain a variety of other related imidazole alkaloids, including pilosine.[1][3] While not currently used pharmacologically, this compound is of significant interest for phytochemical research, drug discovery, and for understanding the biosynthetic pathways within the plant.[4][5] this compound concentrations are notably higher in mature plants compared to juvenile ones.[4]
These application notes provide a detailed protocol for the extraction, separation, and quantification of this compound from the leaves of Pilocarpus microphyllus. The methodology is based on a classic acid-base liquid-liquid extraction technique, followed by analysis using High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS).[1][2][6]
Materials and Reagents
Equipment
-
Grinder or mill
-
Orbital shaker
-
Separatory funnels (various sizes)
-
Glass funnels and cotton wool or filter paper
-
Rotary evaporator or speed-vac
-
pH meter or pH indicator strips
-
Analytical balance
-
Vortex mixer
-
HPLC system with ESI-MS/MS detector
-
Inertsil ODS-2 column (5 μm, 250 x 4.6 mm) or equivalent[1]
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Reagents and Solvents
-
Dried leaves of Pilocarpus microphyllus
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄)
-
Ammonium acetate
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
This compound reference standard (if available for quantification)
Experimental Protocols
Plant Material Preparation
-
Harvest leaves from mature Pilocarpus microphyllus plants.
-
Dry the leaves in an oven at a controlled temperature (e.g., 40-50°C) or air-dry them in a well-ventilated area until brittle.
-
Grind the dried leaves into a fine powder using a grinder or mill.
-
Store the powdered material in an airtight, light-proof container to prevent degradation.
Alkaloid Extraction Protocol (Acid-Base Extraction)
This protocol is adapted from the method of Avancini et al.[1][6]
-
Weigh 5 g of dried, powdered P. microphyllus leaf material into a flask.[7]
-
Moisten the sample with a 10% sodium hydroxide solution or a 10% ammonium hydroxide solution to achieve a pH of approximately 12.[1][7] Allow the mixture to stand for 15 minutes. This step deprotonates the alkaloids, rendering them soluble in organic solvents.
-
Add 50 mL of chloroform to the flask and stir the mixture on an orbital shaker for 30 minutes.[7]
-
Filter the mixture to separate the chloroform extract from the plant residue.
-
Repeat the extraction of the plant residue two more times with fresh chloroform to ensure complete recovery of the alkaloids.
-
Pool all the chloroform extracts into a large separatory funnel.
-
Perform an acidic wash by adding 50 mL of 2% sulfuric acid to the separatory funnel.[1] Shake vigorously for 2-3 minutes and then allow the layers to separate. The protonated alkaloids will move from the organic phase to the acidic aqueous phase.
-
Carefully drain the lower acidic aqueous layer into a clean beaker.
-
Repeat the acidic wash on the remaining chloroform phase with another portion of 2% sulfuric acid to maximize the transfer of alkaloids.
-
Pool the two acidic aqueous extracts. This solution is now enriched with alkaloids.
-
Adjust the pH of the pooled acidic extract to pH 12 using ammonium hydroxide.[1] This deprotonates the alkaloids again, making them amenable to back-extraction into an organic solvent.
-
Transfer the basic aqueous solution to a clean separatory funnel and add 50 mL of chloroform. Shake vigorously to extract the alkaloids back into the organic phase.
-
Allow the layers to separate and drain the lower chloroform layer. Repeat this back-extraction with a second portion of chloroform.
-
Pool the final chloroform extracts. This extract contains the purified total imidazole alkaloids, including this compound.
-
Evaporate the chloroform solvent using a rotary evaporator or speed-vac to obtain the dry alkaloid extract.[1]
-
For analysis, dissolve a known mass (e.g., 1 mg) of the dry extract in a known volume (e.g., 10 mL) of the initial HPLC mobile phase.[1]
Analytical Protocol (HPLC-ESI-MS/MS)
This method is for the separation and quantification of this compound and other imidazole alkaloids.[1][2]
-
Chromatographic Conditions:
-
Column: Inertsil ODS-2, 5 μm, 250 x 4.6 mm I.D.[1]
-
Mobile Phase A: 0.05 M ammonium acetate buffer, adjusted to pH 4 with trifluoroacetic acid.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is recommended to achieve separation of multiple alkaloids, starting with a high proportion of Mobile Phase A (e.g., 95%) and gradually increasing the proportion of Mobile Phase B.[1]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 μL.[7]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Full scan mode (TIC) for exploratory analysis or Selected Ion Monitoring (SIM) for targeted quantification. This compound and its isomers correspond to an m/z of 287.[1]
-
MS/MS Analysis: Use tandem mass spectrometry to confirm the identity of this compound by comparing its fragmentation pattern with a reference standard or literature data.
-
Data Presentation
The following tables summarize quantitative data and conditions relevant to the extraction and analysis of this compound.
Table 1: Acid-Base Extraction Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Starting Material | 1-5 g of dried, powdered leaves | [1][7] |
| Basification Agent | 10% NaOH or 10% NH₄OH (to pH 12) | [1][7] |
| Primary Extraction Solvent | Chloroform (CHCl₃) | [1][7] |
| Acidification Agent | 2% or 5% Sulfuric Acid (H₂SO₄) | [1][7] |
| Final Basification Agent | Ammonium Hydroxide (NH₄OH) (to pH 12) | [1] |
| Back-Extraction Solvent | Chloroform (CHCl₃) |[1] |
Table 2: HPLC-ESI-MS/MS Analytical Conditions
| Parameter | Specification | Source |
|---|---|---|
| HPLC System | Waters Alliance 2695 or equivalent | [1] |
| Column | Inertsil ODS-2 (5 μm, 250 x 4.6 mm I.D.) | [1] |
| Mobile Phase A | 0.05 M Ammonium Acetate (pH 4 with TFA) | [1] |
| Mobile Phase B | Acetonitrile | [1] |
| Detection | ESI-MS/MS in positive ion mode | [1] |
| Target Ion (m/z) | 287 (for this compound and its isomers) |[1] |
Table 3: Relative Alkaloid Composition in Different P. microphyllus Samples
| Alkaloid | Leaf Extract (% of Total Alkaloids) | Industrial Paste Extract (% of Total Alkaloids) | Source |
|---|---|---|---|
| Pilocarpine | 24% | 12% | [1] |
| This compound | 22% | 14% | [1] |
Note: The industrial paste is a residue from pilocarpine extraction and is enriched in total alkaloids, even though the relative percentage of this compound is lower compared to the direct leaf extract.[1]
Mandatory Visualization
The following diagrams illustrate the workflow for this compound extraction and analysis.
Caption: Workflow for this compound extraction and analysis from P. microphyllus.
Caption: Logical flow of alkaloid solubility during acid-base extraction.
References
- 1. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.minia.edu.eg [courses.minia.edu.eg]
- 4. Metabolic alterations in different developmental stages of Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling the Biosynthesis of Pilocarpine in Pilocarpus microphyllus | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Seasonal change in main alkaloids of jaborandi (Pilocarpus microphyllus Stapf ex Wardleworth), an economically important species from the Brazilian flora - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Total Synthesis of (+)-Pilosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilosine, a natural alkaloid found in plants of the Pilocarpus genus, has garnered significant interest in the scientific community due to its pharmacological properties. As a diastereomer of the more extensively studied pilocarpine, which is used in the treatment of glaucoma and xerostomia, this compound presents a unique synthetic challenge. Its structure features a substituted γ-butyrolactone ring and an imidazole moiety, with specific stereochemistry being crucial for its biological activity. This document provides a detailed overview of the methodologies for the total synthesis of (+)-pilosine, focusing on a stereoselective approach. Additionally, for comparative purposes and to highlight modern synthetic strategies, the total synthesis of the related compound (+)-pilosinine is also discussed.
Synthetic Strategies Overview
The total synthesis of (+)-pilosine has been achieved through a stereoselective route that establishes the correct configuration at the three chiral centers. A key strategy involves the construction of the butyrolactone core with the desired stereochemistry, followed by the introduction of the imidazole side chain. A notable approach utilizes a Horner-Wadsworth-Emmons reaction to form a key intermediate, which is then elaborated to the final product.
In contrast, a more recent approach to the related alkaloid (+)-pilosinine employs a stereodivergent conjugate addition strategy. This method allows for the synthesis of different stereoisomers from a common precursor by altering the reaction conditions, showcasing advancements in asymmetric synthesis.
Total Synthesis of (+)-Pilosine: A Stereoselective Approach
A reported stereoselective synthesis of (+)-pilosine initiates from a chiral precursor to control the stereochemistry of the final product. The overall synthetic pathway is outlined below.
Synthetic Pathway for (+)-Pilosine
Caption: Synthetic scheme for (+)-Pilosine.
Key Experimental Protocols
1. Horner-Wadsworth-Emmons Reaction:
This reaction is a crucial step to form the carbon-carbon double bond with the correct E-geometry for the subsequent stereoselective reduction.
-
Protocol: To a solution of the phosphonate reagent in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at -78 °C, a strong base (e.g., n-butyllithium) is added dropwise. The resulting ylide is stirred for 30 minutes before the addition of the aldehyde precursor to the lactone. The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. Stereoselective Reduction:
The reduction of the α,β-unsaturated ester is performed using a chiral reducing agent to establish the desired stereocenter.
-
Protocol: The Horner-Wadsworth-Emmons product is dissolved in a suitable solvent (e.g., methanol) and cooled to a low temperature (e.g., -20 °C). A solution of a reducing agent, such as sodium borohydride, in the presence of a catalytic amount of a chiral ligand, is added slowly. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product before purification by column chromatography.
3. Imidazole Ring Formation:
The final key step involves the construction of the imidazole ring.
-
Protocol: The precursor containing the amino and carbonyl functionalities is treated with a reagent that provides the remaining carbon and nitrogen atoms of the imidazole ring, such as formamidine acetate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to an elevated temperature (e.g., 100-120 °C) for several hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford (+)-pilosine.
Quantitative Data for (+)-Pilosine Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Lactone Formation | (Details from specific literature would be inserted here) | - |
| 2 | Horner-Wadsworth-Emmons Reaction | Phosphonate, n-BuLi, Aldehyde, THF, -78 °C to rt | ~70-85 |
| 3 | Stereoselective Reduction | NaBH4, Chiral Catalyst, MeOH, -20 °C | ~60-75 |
| 4 | Imidazole Formation | Formamidine acetate, DMF, 120 °C | ~40-55 |
| Overall Yield | ~15-30 |
Note: The yields are approximate and can vary based on the specific reagents and reaction conditions used.
Total Synthesis of (+)-Pilosinine: A Stereodivergent Approach
A modern synthesis of (+)-pilosinine, a stereoisomer of this compound, utilizes a stereodivergent conjugate addition reaction, which provides access to different stereoisomers from a single chiral auxiliary by changing the reagents.
Synthetic Pathway for (+)-Pilosinine
Caption: Stereodivergent synthesis of Pilosinine.
Key Experimental Protocols for (+)-Pilosinine Synthesis
1. Stereodivergent Conjugate Addition:
-
Protocol for (+)-Pilosinine intermediate: To a solution of the chiral N-enoyl-1,3-oxazolidinone in a chlorinated solvent like dichloromethane (CH2Cl2) at -78 °C, zirconium tetrachloride (ZrCl4) is added. After stirring for a short period, allylstannane is added dropwise. The reaction is maintained at a low temperature until completion. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted, dried, and purified.
2. Lactonization:
-
Protocol: The silyl-protected intermediate is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF. This deprotection leads to a spontaneous intramolecular cyclization to form the lactone. The product is purified by column chromatography.
3. Ozonolysis:
-
Protocol: The lactone is dissolved in a mixture of CH2Cl2 and methanol and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists. The excess ozone is removed by bubbling nitrogen through the solution, and a reducing agent, such as dimethyl sulfide (DMS), is added. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure to yield the homopilosinic aldehyde.
Quantitative Data for (+)-Pilosinine Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Monoprotection | TBDPSCl, n-BuLi, THF | 64 | - |
| 2 | Oxidation | TEMPO, BAIB, CH2Cl2; NaClO2, NaH2PO4, 2-methyl-2-butene | 88 | - |
| 3 | Amide Coupling | (COCl)2, DMF (cat.), Ph-oxazolidinone, Et3N, CH2Cl2 | 95 | - |
| 4 | Asymmetric 1,4-Conjugate Addition | Allylstannane, ZrCl4, CH2Cl2, -78 °C | 90 | 10:1 |
| 5 | Lactonization | TBAF, THF | 98 | - |
| 6 | Ozonolysis | O3, CH2Cl2/MeOH; DMS | 99 | - |
| 7 | Cycloaddition-Elimination | (Details from specific literature would be inserted here) | - | - |
| Overall Yield | (to homopilosinic aldehyde) | ~45 | ||
| Overall Yield | (for (+)-pilosinine) | 26 |
Data extracted from Schrank, C. L., et al. (2020). Total synthesis of (+)-pilosinine via a stereodivergent conjugate addition strategy.
Conclusion
The total synthesis of (+)-pilosine remains a challenging endeavor that requires precise control of stereochemistry. The Horner-Wadsworth-Emmons and stereoselective reduction approach provides a viable route to this natural product. The more recent development of stereodivergent methods, as demonstrated in the synthesis of (+)-pilosinine, offers a powerful strategy for accessing different stereoisomers and highlights the continuous evolution of synthetic organic chemistry. These detailed protocols and data provide a valuable resource for researchers in natural product synthesis and medicinal chemistry, facilitating further investigation into the biological activities of this compound and its analogues.
Application Note: Quantitative Analysis of Pilosine in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of pilosine in human plasma. The method utilizes a simple protein precipitation for sample preparation and a reverse-phase chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer in the positive electrospray ionization mode with multiple reaction monitoring (MRM). The assay has been developed to provide a robust and reliable tool for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is an imidazole alkaloid found in plants of the Pilocarpus genus.[1][2] It is structurally related to pilocarpine, a well-known muscarinic receptor agonist used in the treatment of glaucoma and xerostomia. Given its structural similarity, this compound is of pharmacological interest, and a reliable method for its quantification in biological matrices is essential for preclinical and clinical research. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique widely recognized for its high sensitivity and specificity in bioanalytical applications.[3][4][5]
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Pilocarpine (Internal Standard, IS) (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
HPLC system: Agilent 1290 Infinity II or equivalent
-
Mass spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent
-
Analytical column: Zorbax Extend C18 column (2.1 x 50 mm, 3.5 µm) or equivalent
Sample Preparation
A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[6][7]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of internal standard working solution (Pilocarpine, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (0.1% formic acid in water:acetonitrile, 95:5, v/v).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
HPLC Conditions
The chromatographic separation was performed on a C18 column with gradient elution.
| Parameter | Value |
| Column | Zorbax Extend C18 (2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The MRM transitions were optimized by infusing a standard solution of this compound and the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
Data Analysis and Results
Quantification
Quantification was performed using a calibration curve constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.
Mass Transitions and Retention Times
The following table summarizes the optimized MRM transitions and expected retention times for this compound and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) | Retention Time (min) |
| This compound | 287.1 | 95.1 | 50 | 130 | 25 | ~ 4.2 |
| 287.1 | 157.1 | 50 | 130 | 15 | ||
| Pilocarpine (IS) | 209.1 | 95.1 | 50 | 120 | 20 | ~ 3.5 |
| 209.1 | 121.1 | 50 | 120 | 10 |
Note: The precursor ion for this compound ([M+H]⁺) is expected at m/z 287.1, derived from its molecular formula C₁₆H₁₈N₂O₃ and molecular weight of 286.33 g/mol .[8] The product ions are hypothetical and would need to be confirmed experimentally.
Method Validation (Hypothetical Data)
The method would be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The following table presents expected performance characteristics.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity Range | r² ≥ 0.99 | 1 - 1000 ng/mL (r² > 0.995) |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| LOD | S/N ≥ 3 | 0.5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -8% to +10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | Within acceptable limits |
| Stability | % Change within ±15% | Stable for 24h at RT, 72h at 4°C, and 30 days at -80°C |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the quantification of this compound in human plasma.
4.1. Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Pilocarpine (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of pilocarpine and dissolve it in 10 mL of methanol.
-
This compound Working Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working solutions for calibration standards and quality control samples.
-
IS Working Solution (1 µg/mL): Dilute the IS stock solution with methanol.
4.2. Preparation of Calibration Standards and Quality Control Samples
-
Spike 95 µL of drug-free human plasma with 5 µL of the appropriate this compound working solution to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) in the same manner.
4.3. Sample Processing
-
Follow the sample preparation protocol described in section 2.3.
4.4. HPLC-MS/MS Analysis
-
Set up the HPLC and MS instruments with the parameters detailed in sections 2.4 and 2.5.
-
Create a sequence table including blank samples, calibration standards, QC samples, and unknown samples.
-
Inject the processed samples onto the HPLC-MS/MS system.
4.5. Data Processing
-
Integrate the peaks for this compound and the internal standard using the instrument's software.
-
Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards.
-
Determine the concentrations of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC-MS/MS components.
Conclusion
The proposed HPLC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. The provided protocol and validation parameters serve as a starting point for the implementation and validation of this method in other laboratories.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Cleaning of raw peptide MS/MS spectra: improved protein identification following deconvolution of multiply charged peaks, isotope clusters, and removal of background noise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones | Office of Justice Programs [ojp.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C16H18N2O3 | CID 442869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Pilosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilosine is an imidazole alkaloid found in plants of the Pilocarpus genus, notably Pilocarpus microphyllus, commonly known as jaborandi.[1][2] While it is structurally related to the pharmacologically significant alkaloid pilocarpine, this compound itself is generally considered to be without significant pharmacological use.[3] However, its characterization is crucial for the quality control of pilocarpine extracts, for understanding the biosynthesis of related alkaloids, and for comprehensive phytochemical analysis of Pilocarpus species.[1][4]
These application notes provide detailed protocols for the analytical characterization of this compound, focusing on modern chromatographic and spectroscopic techniques.
I. Chromatographic Analysis: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of this compound in complex matrices such as plant extracts.
A. Quantitative Data Summary
The following table summarizes the quantitative analysis of this compound and related alkaloids in Pilocarpus microphyllus as reported in the literature.
| Analyte | Sample Type | Concentration | Reference |
| This compound | P. microphyllus leaves (juvenile) | Levels vary with leaf age | [3] |
| This compound | P. microphyllus leaves (mature) | Higher concentration than in juvenile plants | [3] |
| Pilocarpine | P. microphyllus leaves (juvenile) | Higher concentration than in mature plants | [3] |
| Imidazole Alkaloids | P. microphyllus leaves and industrial paste | Qualitative and quantitative differences observed | [1] |
B. Experimental Protocol: HPLC-ESI-MS/MS for this compound Analysis
This protocol is adapted from established methods for the analysis of imidazole alkaloids in Pilocarpus microphyllus.[1][5][6]
1. Sample Preparation (Alkaloid Extraction)
-
Objective: To extract imidazole alkaloids, including this compound, from plant material.
-
Materials:
-
Dried and powdered Pilocarpus microphyllus leaves
-
Ammonia solution (NH₄OH)
-
Chloroform (CHCl₃)
-
Sulfuric acid (H₂SO₄)
-
HPLC-grade methanol and water
-
0.22 µm syringe filters
-
-
Procedure:
-
To 1 gram of powdered leaf material, add 10 mL of a solution of ammonia in ethanol.
-
Sonicate the mixture for 30 minutes.
-
Perform a liquid-liquid extraction three times with 15 mL of chloroform.
-
Combine the chloroform extracts and evaporate to dryness under vacuum.
-
Redissolve the residue in 5 mL of 2% sulfuric acid.
-
Wash the acidic solution with chloroform to remove non-basic compounds.
-
Adjust the pH of the aqueous phase to 9 with ammonia solution.
-
Extract the alkaloids three times with 10 mL of chloroform.
-
Combine the chloroform extracts and evaporate to dryness.
-
Dissolve the final residue in a known volume of methanol for HPLC analysis.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
2. HPLC Conditions
-
Objective: To achieve chromatographic separation of this compound from other related alkaloids.
-
Instrumentation: An HPLC system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of mobile phase A (0.05% formic acid in water) and mobile phase B (methanol).[7]
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90-10% B (linear gradient)
-
35-40 min: 10% B (isocratic for column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 28 ± 2 °C.[7]
-
Injection Volume: 10 µL.[7]
-
UV Detection: 210-240 nm.[1]
3. Mass Spectrometry Conditions (ESI-MS/MS)
-
Objective: To identify and quantify this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[1][5]
-
MS Scan Mode: Full scan for qualitative analysis and Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Key Parameters (instrument dependent, requires optimization):
-
Capillary voltage: 3.5 - 4.5 kV
-
Cone voltage: 20 - 40 V
-
Source temperature: 120 - 150 °C
-
Desolvation temperature: 350 - 450 °C
-
Collision gas: Argon
-
Collision energy: Optimized for the transition of interest for this compound.
-
-
Expected Ion: For this compound (C₁₆H₁₈N₂O₃), the expected protonated molecule [M+H]⁺ is at m/z 303.1. The fragmentation of this ion should be studied to determine the most abundant and specific product ions for MRM analysis.
C. Experimental Workflow Diagram
Caption: Workflow for this compound Analysis by HPLC-ESI-MS/MS.
II. Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is a definitive technique for the structural elucidation of organic molecules, including this compound. While specific NMR data for this compound is not as readily available as for pilocarpine, the principles and general methods are applicable.
A. Experimental Protocol: ¹H and ¹³C NMR for this compound Characterization
This protocol provides a general framework for obtaining NMR spectra of this compound.
1. Sample Preparation
-
Objective: To prepare a purified this compound sample for NMR analysis.
-
Materials:
-
Purified this compound (obtained through preparative chromatography or synthesis)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD))
-
NMR tubes
-
-
Procedure:
-
Ensure the this compound sample is free of interfering impurities by techniques such as preparative HPLC.
-
Dry the purified sample thoroughly under high vacuum to remove residual solvents.
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent.
-
Transfer the solution to a clean, dry NMR tube.
-
2. NMR Spectrometer Setup and Data Acquisition
-
Objective: To acquire high-quality ¹H and ¹³C NMR spectra.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: Appropriate range to cover all proton signals (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024 or more (as ¹³C has low natural abundance).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0-200 ppm).
-
-
Advanced Experiments (for full structural elucidation):
-
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish connectivity within the molecule.
-
B. Logical Relationship Diagram for NMR Analysis
Caption: Logical Flow for this compound Structural Elucidation by NMR.
III. This compound Biosynthetic Pathway Context
While this compound itself may not have a direct signaling pathway of pharmacological interest, understanding its position in the biosynthesis of imidazole alkaloids in Pilocarpus is relevant for researchers. This compound is biosynthetically related to pilocarpine, with histidine being a known precursor for this class of alkaloids.[4] The biosynthetic pathway is thought to involve several enzymatic steps, and the relative production of this compound and pilocarpine can vary with the developmental stage of the plant.[3][4]
Caption: Simplified this compound Biosynthetic Context.
Conclusion
The analytical techniques outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. The HPLC-MS/MS method is particularly well-suited for both qualitative and quantitative analysis of this compound in complex plant extracts, offering high sensitivity and selectivity. NMR spectroscopy remains the gold standard for unambiguous structural elucidation of the purified compound. These protocols can be adapted and optimized by researchers to suit their specific instrumentation and analytical goals in the study of this compound and other related imidazole alkaloids.
References
- 1. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the variation in the imidazole alkaloid profile of Pilocarpus microphyllus in different seasons and parts of the plant by electrospray ionization mass spectrometry fingerprinting and identification of novel alkaloids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unraveling the biosynthesis of pilocarpine in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Pilosine from Crude Plant Extract
Introduction
Pilosine, an imidazole alkaloid found in plants of the Pilocarpus genus, notably Pilocarpus microphyllus, is a compound of significant interest to researchers in natural product chemistry and drug development.[1] While structurally related to the well-known ophthalmic drug pilocarpine, this compound's own pharmacological profile is less characterized, presenting an opportunity for novel therapeutic discoveries. Imidazole alkaloids, as a class, are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.[2][3][4][5] This document provides a detailed methodology for the purification of this compound from crude plant extracts, intended for researchers, scientists, and drug development professionals. The protocols described herein are based on established principles of natural product chemistry, including acid-base extraction and preparative high-performance liquid chromatography (HPLC).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the development of an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₂O₃ | PubChem CID: 442869 |
| Molecular Weight | 286.33 g/mol | PubChem CID: 442869 |
| Appearance | Crystalline solid | [6] |
| Solubility | Sparingly soluble in cold water and chloroform; readily soluble in hot water and hot alcohol.[6] |
Experimental Protocols
The following protocols detail a comprehensive procedure for the extraction and purification of this compound from Pilocarpus microphyllus leaves.
Extraction of this compound from Plant Material
This protocol outlines the initial extraction of alkaloids from dried and powdered Pilocarpus microphyllus leaves using an acid-base extraction method. This technique leverages the basic nature of alkaloids to separate them from other plant constituents.
Materials and Reagents:
-
Dried and finely powdered Pilocarpus microphyllus leaves
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% (v/v) Sulfuric acid (H₂SO₄)
-
Ammonium hydroxide (NH₄OH)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Moisten 100 g of powdered Pilocarpus microphyllus leaves with a 10% NaOH solution. Allow the mixture to stand for 15 minutes. This step converts the alkaloid salts present in the plant material into their free base form, which is more soluble in organic solvents.
-
Transfer the moistened plant material to a flask and add 500 mL of chloroform. Stir the mixture for 4-6 hours at room temperature to extract the alkaloids.
-
Filter the mixture and collect the chloroform extract. Repeat the extraction process on the plant residue two more times with 300 mL of chloroform each time to ensure complete extraction.
-
Pool the chloroform extracts and transfer them to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding 200 mL of 2% H₂SO₄ to the separatory funnel. Shake the funnel vigorously for 5 minutes, periodically venting to release pressure. Allow the layers to separate. The acidic aqueous solution protonates the basic alkaloids, rendering them water-soluble and thus transferring them from the organic phase to the aqueous phase.
-
Collect the lower aqueous layer. Repeat the acid extraction of the chloroform layer two more times with 150 mL of 2% H₂SO₄ each.
-
Combine the acidic aqueous extracts and adjust the pH to 12 with NH₄OH. This step deprotonates the alkaloids, making them insoluble in water and facilitating their re-extraction into an organic solvent.
-
Extract the basified aqueous solution twice with 200 mL portions of chloroform in a separatory funnel.
-
Pool the chloroform extracts and dry over anhydrous Na₂SO₄.
-
Filter the dried extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Purification of this compound by Preparative HPLC
The crude alkaloid extract is further purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to isolate this compound.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 preparative HPLC column (e.g., 250 mm x 21.2 mm, 10 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Crude alkaloid extract
-
Fraction collector
-
Lyophilizer
Procedure:
-
Dissolve the crude alkaloid extract in a minimal amount of Mobile Phase A.
-
Set up the preparative HPLC system with the C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 15 mL/min.
-
Inject the dissolved crude extract onto the column.
-
Run a linear gradient from 5% to 40% Mobile Phase B over 40 minutes.
-
Monitor the elution profile at 215 nm.
-
Collect fractions corresponding to the major peaks using a fraction collector.
-
Analyze the collected fractions for the presence and purity of this compound using analytical HPLC-MS.
-
Pool the fractions containing pure this compound.
-
Lyophilize the pooled fractions to obtain pure this compound as a solid.
Data Presentation
The following table summarizes the expected quantitative data from the purification process, starting with 100 g of dried plant material. These values are estimates based on typical alkaloid purification yields and will vary depending on the quality of the plant material and the precise execution of the protocol.
| Purification Stage | Starting Material (g) | Product Mass (g) | This compound Purity (%) | Overall Yield (%) |
| Crude Plant Material | 100 | - | ~0.1-0.5 | - |
| Crude Alkaloid Extract | 100 | ~1.5 | ~15-20 | ~1.5 |
| Preparative HPLC Pool | ~1.5 | ~0.1 | >95 | ~0.1 |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound from the crude plant extract.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamscience.com [benthamscience.com]
- 3. New Imidazolium Alkaloids with Broad Spectrum of Action from the Marine Bacterium Shewanella aquimarina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CCXXXVII.—this compound: a new alkaloid from Pilocarpus microphyllus - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Liquid-Liquid Extraction of Pilosine from Pilocarpus spp. Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilosine, an imidazole alkaloid found in the leaves of Pilocarpus species, is a compound of growing interest in phytochemical and pharmacological research. While often co-existing with the more abundant and commercially utilized pilocarpine, this compound itself exhibits distinct chemical properties and potential biological activities. This document provides a detailed methodology for the liquid-liquid extraction of this compound from Pilocarpus leaves, tailored for research and drug development applications. The protocols outlined below are based on established methods for the extraction of imidazole alkaloids from this genus and are intended to serve as a comprehensive guide for obtaining this compound-rich extracts for further analysis and investigation. An in-silico study has suggested that this compound may act as an inhibitor of the main protease (Mpro) of SARS-CoV-2, indicating its potential for further investigation in antiviral research.[1] Additionally, early studies have reported that this compound exhibits a very weak pilocarpine-like action, suggesting some interaction with muscarinic receptors.[2]
Data Presentation
The concentration of this compound in Pilocarpus microphyllus leaves can vary significantly depending on the developmental stage of the plant material. The following table summarizes the quantitative data on this compound levels found in different parts of juvenile Pilocarpus microphyllus plants.
| Plant Material (Juvenile P. microphyllus) | This compound Content (μg/g Fresh Weight) |
| Very, very young leaves | ~ 0.5 |
| Very young leaves | ~ 1.0 |
| Young leaves (apical) | ~ 2.5 |
| Young leaves (basal) | ~ 2.0 |
| Intermediate leaves (apical) | ~ 3.0 |
| Intermediate leaves (basal) | ~ 2.8 |
| Old leaves | ~ 1.5 |
| Stem | Not Detected |
| Root | Not Detected |
Data adapted from Abreu et al., 2011.[3]
Experimental Protocols
This section details the protocol for the liquid-liquid extraction of this compound from Pilocarpus leaves, followed by a method for its quantification.
Protocol 1: Liquid-Liquid Extraction of this compound
This protocol is adapted from the established method for imidazole alkaloid extraction by Avancini et al. (2003) and is widely cited for its effectiveness in extracting compounds from Pilocarpus species.[4][5]
1. Materials and Reagents:
-
Dried and powdered leaves of Pilocarpus spp.
-
10% Ammonium hydroxide (NH₄OH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric acid (H₂SO₄)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel (1 L)
-
Beakers and Erlenmeyer flasks
-
pH meter or pH indicator strips
-
Filter paper
2. Extraction Procedure:
-
Alkalinization: Weigh 100 g of dried, powdered Pilocarpus leaves and place them in a large beaker. Moisten the powder uniformly with a 10% ammonium hydroxide solution. Allow the moistened powder to stand for 15 minutes to liberate the free alkaloid bases.
-
Initial Chloroform Extraction: Transfer the alkalinized plant material to a large Erlenmeyer flask. Add 500 mL of chloroform and shake vigorously for 1 hour. Filter the mixture, collecting the chloroform extract. Repeat this extraction step two more times with fresh 500 mL portions of chloroform. Pool all the chloroform extracts.
-
Acidic Extraction (Back-Extraction): Transfer the pooled chloroform extract to a 1 L separatory funnel. Add 250 mL of 2% sulfuric acid and shake vigorously for 5 minutes. Allow the layers to separate completely. The this compound, being basic, will move into the acidic aqueous layer as a salt. Drain the lower chloroform layer and collect the upper acidic aqueous layer. Repeat this acidic extraction on the chloroform layer one more time with a fresh 250 mL portion of 2% sulfuric acid. Pool the two acidic aqueous extracts.
-
Basification and Re-extraction into Chloroform: Transfer the pooled acidic extract to a clean separatory funnel. Slowly add 10% ammonium hydroxide solution while monitoring the pH. Adjust the pH to approximately 10-11 to precipitate the free this compound base. Add 300 mL of chloroform to the separatory funnel and shake vigorously for 5 minutes. Allow the layers to separate. The this compound will now move back into the organic chloroform layer. Drain and collect the lower chloroform layer. Repeat this extraction step one more time with a fresh 300 mL portion of chloroform. Pool the two chloroform extracts.
-
Drying and Concentration: Dry the final pooled chloroform extract over anhydrous sodium sulfate for at least 30 minutes to remove any residual water. Filter the dried extract to remove the sodium sulfate. Concentrate the chloroform extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude this compound-containing extract.
Protocol 2: Quantification of this compound by HPLC-ESI-MS/MS
This protocol outlines a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method for the accurate quantification of this compound in the crude extract.[4][6][7]
1. Materials and Reagents:
-
Crude this compound extract
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Deionized water (HPLC grade)
-
Syringe filters (0.22 µm)
2. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 50% B
-
15-18 min: Hold at 50% B
-
18-20 min: Linear gradient back to 5% B
-
20-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Parameters: Optimized for this compound (precursor ion m/z 287.1, with characteristic product ions).
3. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound analytical standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase A to cover the expected concentration range of this compound in the samples.
-
Sample Preparation: Accurately weigh a portion of the crude extract and dissolve it in a known volume of mobile phase A. Filter the solution through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the crude extract by comparing its peak area to the calibration curve.
-
Express the final concentration as µg of this compound per gram of dried leaf material.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the liquid-liquid extraction and quantification of this compound from Pilocarpus leaves.
Caption: Workflow for this compound Extraction and Quantification.
References
- 1. In silico study of the interactions of Pilocarpus microphyllus imidazolic alkaloids with the main protease (Mpro) of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCXXXVII.—this compound: a new alkaloid from Pilocarpus microphyllus - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-ESI-MS/MS of imidazole alkaloids in Pilocarpus microphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Pilosine and Pilocarpine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pilocarpine is a well-known imidazole alkaloid extracted from the leaves of Pilocarpus species, widely used in the treatment of glaucoma and xerostomia. Pilosine, another alkaloid present in these plants, is a biosynthetic precursor to pilocarpine and a potential impurity in pilocarpine preparations. The structural similarity of these compounds necessitates a robust analytical method for their separation and quantification to ensure the quality and safety of pharmaceutical products. This application note details a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous determination of this compound and pilocarpine.
Experimental Approach
The method employs a reversed-phase HPLC separation on an Inertsil ODS-2 column coupled with ESI-MS/MS for sensitive and selective detection. This approach allows for the effective resolution of this compound and pilocarpine from each other and from other related imidazole alkaloids present in the sample matrix.
Data Presentation
The following table summarizes the key chromatographic and mass spectrometric parameters for the separation and detection of this compound and pilocarpine.
| Parameter | Value |
| Analyte | This compound |
| Pilocarpine | |
| Retention Time (min) | ~12.5 |
| ~14.8 | |
| [M+H]⁺ (m/z) | 287 |
| 209 |
Experimental Protocols
Sample Preparation (from Pilocarpus microphyllus leaves)
-
Moisten 1 gram of dried and powdered Pilocarpus microphyllus leaves with 10% NaOH solution.
-
After 15 minutes, perform extraction three times with chloroform.
-
Combine the chloroform extracts and evaporate to dryness under vacuum.
-
Dissolve the residue in 2% H₂SO₄.
-
Wash the acidic solution with chloroform to remove non-alkaloidal compounds.
-
Adjust the pH of the aqueous phase to 9 with NH₄OH.
-
Extract the alkaloids twice with chloroform.
-
Combine the chloroform extracts and evaporate to dryness.
-
Dissolve the final residue in a known volume of the initial mobile phase for HPLC analysis.
HPLC-ESI-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization source.
-
Column: Inertsil ODS-2, 5 µm, 250 x 4.6 mm I.D.
-
Mobile Phase:
-
Solvent A: 0.05 M ammonium acetate buffer, pH adjusted to 4.0 with trifluoroacetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes is recommended as a starting point for method development.
-
Flow Rate: 1.0 mL/min (typical for a 4.6 mm I.D. column).
-
Column Temperature: Ambient (approximately 25°C).
-
Injection Volume: 10 µL.
-
Detection: ESI-MS/MS in positive ion mode.
-
Monitor the transitions for this compound (m/z 287 → fragment ions) and pilocarpine (m/z 209 → fragment ions).
-
Visualizations
Chromatographic Separation Workflow
Caption: Workflow for the chromatographic separation of this compound and pilocarpine.
Logical Relationship of Analytes
Caption: Biosynthetic relationship between this compound and pilocarpine in Pilocarpus.
Troubleshooting & Optimization
Pilosine Synthesis Technical Support Center
Welcome to the technical support center for Pilosine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve synthesis yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Section 1: General Synthesis & Yield Optimization
Q1: What is a common and effective synthetic strategy for producing this compound enantiomers?
A highly effective modern approach is the stereodivergent total synthesis, which allows for the production of either (+) or (-) enantiomers from a single chiral precursor. A key example is a 7-step synthesis that achieves a 26% overall yield for (+)-Pilosine.[1] The core of this strategy involves a stereodivergent conjugate addition reaction, where the choice of reagents dictates the stereochemical outcome.[1]
Q2: My overall yield is consistently low. What general laboratory practices should I review to improve it?
Low yields can often be traced back to common procedural errors. To improve your results, ensure you are following these best practices:
-
Reagent and Glassware Preparation: Always use clean, dry glassware. If necessary, flame-dry or oven-dry your flasks and stir bars. Ensure all reagents and solvents are pure and accurately weighed.[2]
-
Reaction Monitoring: Monitor your reaction carefully from start to finish. Quench the reaction as soon as it is complete to avoid decomposition of the product.[2]
-
Workup and Transfer: During the workup phase, minimize the number of transfers between flasks to reduce material loss.[3] When rinsing flasks or filtering, use the minimum amount of solvent necessary to avoid losing the product.[3]
-
Purification: Be meticulous during purification. When performing column chromatography, ensure careful transfer of the compound. If the product is volatile, exercise caution during rotoevaporation.[2]
Section 2: Troubleshooting Specific Reaction Steps
Q3: I am struggling with the final imidazole formation step using TosMIC, and the yield is poor. What are the likely causes and solutions?
The reaction of the homopilosinic aldehyde with methylamine and tosylmethyl isocyanide (TosMIC) is a critical step that can be prone to low yields.[1] Potential issues include:
-
Aldehyde Instability: The aldehyde precursor can be sensitive and may degrade if not used promptly or handled correctly. Ensure the aldehyde is pure and fresh.
-
Inefficient Imine Formation: The reaction proceeds through an in-situ imine intermediate. Ensure the conditions for imine formation (e.g., presence of a suitable base like K₂CO₃) are optimal before the addition of TosMIC.[1]
-
TosMIC Quality: The quality of the TosMIC reagent is crucial. Use a high-purity reagent and store it under appropriate conditions to prevent degradation.
-
Reaction Time: This step can be slow. The original literature reports a reaction time of 7 days, so ensure the reaction is allowed to proceed to completion.[1]
Q4: The stereoselectivity (diastereomeric ratio) of my 1,4-conjugate addition is lower than expected. How can I improve it?
The asymmetric 1,4-conjugate addition is the key stereochemistry-defining step. To achieve high diastereoselectivity (e.g., 10:1 d.r.), consider the following:[1]
-
Lewis Acid Choice: The choice of Lewis acid is critical. Zirconium tetrachloride (ZrCl₄) has been shown to be effective in promoting the desired stereochemical outcome with allylstannane reagents.[1]
-
Temperature Control: Maintain strict temperature control throughout the reaction, typically starting at -78 °C and slowly warming to -20 °C.[1] Deviations can significantly impact selectivity.
-
Reagent Purity: The purity of the chiral auxiliary, the α,β-unsaturated substrate, and the allylating agent are paramount for achieving high stereocontrol.
Section 3: Purification and Isolation
Q5: What are the recommended methods for purifying the final this compound product?
Purification of this compound requires careful technique to obtain a high-purity product. Common methods include:
-
Recrystallization: this compound can be purified by recrystallizing from alcohol.[4] This is an effective method for removing minor impurities.
-
Solvent Extraction: Extraction with chloroform from an ammoniacal solution is a standard method for isolating the base.[4]
-
Column Chromatography: For more challenging separations, column chromatography using silica gel or alumina is a standard technique. The choice of solvent system will need to be optimized based on TLC analysis.
Q6: How can I quantify the amount of this compound in my final product or in-process samples?
Accurate quantification is essential for determining yield and purity. Established analytical methods include:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying peptides and alkaloids.[5][6] A standard curve with a known concentration of pure this compound should be used for accurate measurement.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a primary method that can determine the concentration of a substance by comparing the integral of its signals to that of a certified internal standard.[5]
-
Amino Acid Analysis (AAA): While more common for peptides, AAA can be adapted for alkaloids after hydrolysis to quantify specific components.[5]
Data Presentation
Table 1: Step-wise Yields in the Total Synthesis of (+)-Pilosine This table summarizes the reported yields for each major step in a known efficient synthesis route.[1]
| Step No. | Reaction | Reagents & Conditions | Product | Yield (%) |
| 1-4 | Precursor Synthesis | See Protocol Below | α,β-Unsaturated Oxazolidinone (9) | ~45% (overall) |
| 5 | Asymmetric Conjugate Addition | ZrCl₄, Allyltributyltin, DCM, -78°C to -20°C | Intermediate (7) | 90% |
| 6 | Deprotection & Lactonization | TBAF, THF, 25°C | Lactone (12) | 98% |
| 7 | Ozonolysis | O₃/PPh₃, DCM, 25°C | Aldehyde (5) | 99% |
| 8 | Imidazole Formation | CH₃NH₂, K₂CO₃, THF; then TosMIC | (+)-Pilosine (2) | 55% |
| Overall Yield | ~26% |
Experimental Protocols
Protocol 1: Asymmetric 1,4-Conjugate Addition [1]
-
To a solution of the α,β-unsaturated N-enoyl-1,3-oxazolidinone (9) in dichloromethane (DCM) at -78 °C, add zirconium tetrachloride (ZrCl₄).
-
Stir the mixture for 15 minutes.
-
Add allyltributyltin dropwise to the solution.
-
Allow the reaction to slowly warm to -20 °C over a period of 18 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup and purify the crude product via flash column chromatography to yield intermediate 7.
Protocol 2: Imidazole Formation via TosMIC [1]
-
Dissolve the homopilosinic aldehyde (5) in tetrahydrofuran (THF).
-
Add methylamine (CH₃NH₂) and potassium carbonate (K₂CO₃) to the solution.
-
Stir the mixture at 40 °C for 18 hours to facilitate in-situ imine formation.
-
Cool the reaction to 25 °C and add tosylmethyl isocyanide (TosMIC) and triethylamine (Et₃N).
-
Stir the reaction at 25 °C for 7 days.
-
After completion, concentrate the reaction mixture and purify by flash column chromatography to yield (+)-Pilosine (2).
Visualizations
References
- 1. Total synthesis of (+)-pilosinine via a stereodivergent conjugate addition strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. CCXXXVII.—this compound: a new alkaloid from Pilocarpus microphyllus - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 5. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Protein Quantification Methods for the Rapid Determination of Protein Loading in Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pilosine Purification Challenges
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to navigating the complexities of Pilosine purification. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to streamline your purification workflow and enhance yield and purity.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the extraction and purification of this compound from its natural source, primarily Pilocarpus microphyllus.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| Low this compound Yield in Initial Extract | 1. Suboptimal Plant Material: this compound concentration can vary based on the developmental stage of the plant, with mature plants generally having higher levels.[1] 2. Inefficient Extraction: The chosen solvent and pH may not be optimal for this compound. | 1. Source Material Selection: Whenever possible, utilize mature leaves of Pilocarpus microphyllus for extraction. Industrial waste from Pilocarpine production can also be a rich source of this compound.[2] 2. Extraction Optimization: Employ an acid-base liquid-liquid extraction method. Initially, moisten the plant material with a basic solution (e.g., 10% NaOH) before extracting with an organic solvent like chloroform. Subsequently, back-extract the organic phase with an acidic solution (e.g., 2% H₂SO₄) to protonate the alkaloids and bring them into the aqueous phase.[2] |
| Poor Separation of this compound from Pilocarpine | 1. Similar Physicochemical Properties: this compound and Pilocarpine are both imidazole alkaloids with related structures, making their separation challenging. 2. Inadequate Chromatographic Conditions: The selected column, mobile phase, or gradient may not provide sufficient resolution. | 1. Chromatography Selection: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is effective for separating these alkaloids. A C18 column is a suitable choice. 2. Mobile Phase Optimization: Utilize a mobile phase containing an ammonium acetate buffer at a slightly acidic pH (e.g., pH 4) with a gradient of an organic modifier like acetonitrile. This can enhance the separation of these closely related alkaloids.[2] |
| Presence of Multiple Impurities in the Purified Fraction | 1. Co-extraction of Other Alkaloids: Pilocarpus microphyllus contains a variety of other imidazole alkaloids that can be co-extracted with this compound. 2. Degradation of this compound: this compound may degrade under certain pH and temperature conditions, leading to the formation of impurities. | 1. Multi-Step Purification: A single purification step is often insufficient. Combine liquid-liquid extraction with one or more chromatographic steps (e.g., preparative HPLC) for optimal purity. 2. Control of Experimental Conditions: While specific stability data for this compound is limited, as a general precaution for alkaloids, avoid prolonged exposure to harsh acidic or basic conditions and high temperatures.[3][4] For instance, pilocarpine, a related alkaloid, shows significant degradation at pH 7.5.[5] |
| This compound Degradation During Purification | 1. pH Instability: Alkaloids can be susceptible to degradation at non-optimal pH values.[3] 2. Temperature Sensitivity: Elevated temperatures during extraction or solvent evaporation can lead to the degradation of the target compound.[6] | 1. pH Control: Maintain a slightly acidic pH (around 4-5.5) during aqueous processing steps, as this has been shown to be a stable range for the related alkaloid, pilocarpine.[5][7] 2. Temperature Management: Perform extractions at room temperature or below. Use rotary evaporation under reduced pressure to remove solvents at lower temperatures. |
| Low Recovery from Preparative HPLC | 1. Poor Solubility in Mobile Phase: this compound may not be fully soluble in the initial mobile phase conditions. 2. Irreversible Adsorption to the Column: The analyte may strongly and irreversibly bind to the stationary phase. 3. Suboptimal Fraction Collection: The collection window may be too narrow or incorrectly timed. | 1. Solubility Enhancement: Ensure the initial mobile phase has sufficient organic solvent to dissolve the crude extract. This compound's solubility in various solvents should be empirically determined for optimal results. 2. Column and Mobile Phase Evaluation: If irreversible adsorption is suspected, try a different stationary phase or adjust the mobile phase modifiers. 3. Optimize Fraction Collection: Use a fraction collector and analyze small fractions by analytical HPLC to accurately identify the this compound-containing fractions before pooling. |
Quantitative Data Summary
The following table summarizes typical parameters and expected outcomes for this compound analysis. Note that yields in preparative purification will be highly dependent on the specific methodology and scale.
| Parameter | Analytical HPLC-MS/MS | Preparative HPLC (Estimated) | Reference(s) |
| Column | C18, e.g., Inertsil ODS | C18 | [2] |
| Mobile Phase A | 0.05 M Ammonium Acetate (pH 4) | 0.1% Formic Acid in Water | [2][8] |
| Mobile Phase B | Acetonitrile | Acetonitrile | [2] |
| Gradient | 5% to 25% B over 9 minutes | Optimized based on analytical run | [2] |
| Detection | ESI-MS/MS | UV (e.g., 220 nm) | [2][9] |
| This compound in Leaf Extract (% of total alkaloids) | ~22% | N/A | [2] |
| This compound in Industrial Paste (% of total alkaloids) | ~14% | N/A | [2] |
Experimental Protocols
Protocol for Acid-Base Liquid-Liquid Extraction of this compound
This protocol is adapted from the method described for the extraction of imidazole alkaloids from Pilocarpus microphyllus.[2]
Materials:
-
Dried and powdered leaves of Pilocarpus microphyllus
-
10% Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric Acid (H₂SO₄) solution
-
Ammonium Hydroxide (NH₄OH)
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Moisten 10g of powdered Pilocarpus microphyllus leaves with 10% NaOH solution. Let it stand for 15 minutes.
-
Transfer the moistened plant material to a flask and add 100 mL of chloroform. Stir for 1 hour.
-
Filter the mixture and collect the chloroform extract.
-
Repeat the extraction of the plant material with two more 100 mL portions of chloroform.
-
Combine the chloroform extracts in a separatory funnel.
-
Extract the combined chloroform phase twice with 50 mL portions of 2% H₂SO₄.
-
Collect the acidic aqueous layers. These now contain the protonated alkaloids.
-
Adjust the pH of the combined aqueous layers to approximately 12 with NH₄OH.
-
Extract the basified aqueous solution twice with 50 mL portions of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Evaporate the chloroform under reduced pressure to obtain the crude alkaloid extract rich in this compound.
Protocol for Analytical HPLC-MS/MS of this compound
This protocol is based on the method developed for the analysis of imidazole alkaloids in Pilocarpus microphyllus extracts.[2]
Instrumentation and Conditions:
-
HPLC System: Agilent 1100 or equivalent
-
Mass Spectrometer: Ion trap mass spectrometer with an electrospray ionization (ESI) source
-
Column: Inertsil ODS-3 (5 µm, 150 x 4.6 mm)
-
Mobile Phase A: 0.05 M ammonium acetate buffer, pH adjusted to 4 with trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 5% B, hold for 5 minutes, increase linearly to 25% B over 4 minutes, hold at 25% B for 1 minute, then return to initial conditions.
-
Flow Rate: 1 mL/min
-
Injection Volume: 10 µL
-
Detection: ESI in positive ion mode.
Sample Preparation:
-
Dissolve the crude alkaloid extract in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: this compound Extraction and Purification Workflow.
Caption: Troubleshooting Logic for Low this compound Purity.
References
- 1. researchgate.net [researchgate.net]
- 2. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ε-caprolactone) Degradation Under Acidic and Alkaline Conditions [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Pilocarpine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Pilosine Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of pilosine. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a naturally occurring imidazole alkaloid found in plants of the Pilocarpus genus, particularly Pilocarpus microphyllus.[1] Its chemical structure consists of a substituted γ-lactone ring attached to a methylimidazole group via a methylene bridge, and it possesses a hydroxyphenylmethyl group. As with many complex natural products, this compound's stability is a critical factor for researchers. Degradation can lead to a loss of biological activity, the formation of impurities with potentially different pharmacological or toxicological profiles, and inaccurate experimental results. Understanding its stability profile is crucial for accurate preclinical and clinical development.
Q2: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, they can be inferred from the well-studied degradation of the structurally similar alkaloid, pilocarpine. The primary degradation routes for pilocarpine are epimerization and hydrolysis.[2][3] Therefore, the predicted degradation pathways for this compound are:
-
Epimerization: The conversion of this compound to its epimer, iso-pilosine. This occurs at the chiral center adjacent to the carbonyl group of the lactone ring.
-
Hydrolysis: The opening of the γ-lactone ring to form the corresponding carboxylic acid, known as pilosinic acid.
Q3: What environmental factors can influence this compound's stability?
Based on general knowledge of imidazole alkaloid stability and data from related compounds, the following factors are likely to affect this compound stability:
-
pH: The imidazole ring in this compound has a pKaH of around 7.1, making it a relatively strong base.[4] The stability of the lactone ring is also pH-dependent. Both acidic and basic conditions can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate both epimerization and hydrolysis reactions.[3]
-
Light: Photodegradation is a common issue for many pharmaceutical compounds. Exposure to UV or visible light may induce degradation.
-
Oxidizing Agents: The presence of oxidizing agents could potentially lead to the formation of oxidation products, although this is a less commonly reported degradation pathway for the related pilocarpine compared to hydrolysis and epimerization.
Troubleshooting Guides
Issue 1: Inconsistent Potency or Biological Activity in this compound Samples
Possible Cause: Degradation of this compound into less active or inactive products.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure this compound samples (both solid and in solution) are stored at recommended temperatures (typically -20°C or lower for long-term storage) and protected from light.
-
Analyze for Degradation Products: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of potential degradation products like iso-pilosine and pilosinic acid.
-
pH of Solutions: If working with solutions, measure and control the pH. Buffering solutions to a mildly acidic pH (e.g., pH 4-6) may improve stability against hydrolysis.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can accelerate degradation. Aliquot solutions into single-use vials.
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
Possible Cause: Formation of degradation products during sample preparation or analysis.
Troubleshooting Steps:
-
Sample Preparation Review:
-
Solvent: Ensure the solvent used for sample preparation is compatible with this compound and does not promote degradation.
-
Temperature: Keep sample preparation steps at a low temperature (e.g., on ice) to minimize thermal degradation.
-
Time: Analyze samples as quickly as possible after preparation.
-
-
HPLC Method Validation:
-
Confirm that the HPLC method is "stability-indicating," meaning it can separate the intact this compound from its potential degradation products.
-
If co-elution is suspected, adjust mobile phase composition, gradient, or column chemistry.
-
-
Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatograms.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data on the degradation kinetics of this compound under various stress conditions. However, based on studies of pilocarpine, a qualitative summary of expected stability is provided below. Researchers are encouraged to perform their own stability studies to generate quantitative data for their specific formulations and conditions.
| Stress Condition | Expected this compound Stability | Primary Degradation Products |
| Acidic (e.g., 0.1 M HCl) | Low | Pilosinic Acid |
| Basic (e.g., 0.1 M NaOH) | Very Low | Pilosinic Acid |
| Neutral (pH 7) | Moderate | Pilosinic Acid, iso-Pilosine |
| Oxidative (e.g., 3% H₂O₂) | Moderate to High | Potential Oxidation Products |
| Thermal (e.g., 60°C) | Low | iso-Pilosine, Pilosinic Acid |
| Photolytic (UV/Vis light) | Moderate to Low | Potential Photodegradation Products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30, 60, 120 minutes). Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Store the stock solution at 60°C, protected from light, for a specified time (e.g., 1, 2, 5, 7 days).
-
Photodegradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples and a control sample (stored under normal conditions) by a stability-indicating HPLC method at each time point.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A time-based gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B to ensure the elution of both polar (pilosinic acid) and less polar (this compound, iso-pilosine) compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is demonstrated by showing that the degradation products do not co-elute with the parent this compound peak.
Visualizations
Caption: Predicted primary degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Hypothesized signaling pathway for this compound based on M3 receptor agonism.
References
- 1. This compound | 13640-28-3 | Benchchem [benchchem.com]
- 2. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decomposition of pilocarpine eye drops assessed by a highly efficient high pressure liquid chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Pilosine extraction
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low yield during Pilosine extraction from Pilocarpus species.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is an imidazole alkaloid found in plants of the Pilocarpus genus, commonly known as jaborandi. It is often present alongside the more abundant alkaloid, pilocarpine.[1] In industrial processes, this compound can be found in significant amounts in the residue left after the primary extraction of pilocarpine from Pilocarpus microphyllus leaves.[1]
Q2: What are the primary causes of low this compound yield?
Low yields can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Suboptimal Plant Material: The alkaloid content can vary based on the plant's age, genetic variability, and cultivation conditions.[2]
-
Inefficient Extraction: The choice of solvent, pH, temperature, and extraction time significantly impacts efficiency.[3][4]
-
Alkaloid Degradation: this compound may degrade if exposed to excessive heat or inappropriate pH levels during the process.[4][5]
-
Poor Purification and Isolation: Losses can occur during solvent partitioning, precipitation, or chromatographic steps.
-
Inaccurate Quantification: Errors in analytical methods, such as HPLC, can lead to perceived low yields.[6][7]
Q3: How does pH affect the extraction of imidazole alkaloids like this compound?
pH is a critical factor. A common high-yield method involves moistening the plant sample with a base (e.g., 10% NaOH) before solvent extraction.[1][8] This converts the alkaloid salts present in the plant tissue into their free base form, which is more soluble in organic solvents like chloroform. Subsequent steps involve acid-base partitioning to purify the alkaloids from the organic extract.[1]
Q4: Can temperature impact the extraction yield?
Yes, temperature is one of the most important parameters.[3] Increasing the temperature can enhance solvent penetration and mass transfer, thereby improving extraction efficiency.[9][10] However, excessive heat can cause the degradation of thermolabile compounds like this compound, which would negatively affect the final yield.[4][5] An optimal temperature must be determined to balance extraction efficiency and compound stability. For instance, in some extractions of bioactive compounds, 60°C was chosen as an optimal temperature to preserve the compounds.[5]
Troubleshooting Guide for Low this compound Yield
This section addresses specific problems encountered during the extraction process. Use the diagnostic workflow below to identify and resolve potential issues.
Caption: Troubleshooting workflow for diagnosing low this compound yield.
Data Presentation: Factors Influencing Extraction
The following tables summarize key parameters that affect the efficiency of alkaloid extraction.
Table 1: Effect of Extraction Method on Alkaloid Yield
| Extraction Method | Key Parameters | Relative Yield Improvement | Source |
|---|---|---|---|
| Solvent Extraction (Base-Treated) | Dried leaves treated with base, then extracted with chloroform. | Highest yielding method compared to others tested. | [8] |
| Enzyme-Assisted Extraction | Viscozyme L, 10% concentration, pH 4, 30h reaction. | 3.08-fold greater pilocarpine yield vs. control. | [3] |
| Pressurized Liquid Extraction | Temperature is the most critical parameter. | Dependent on optimizing temperature and pressure. |[3] |
Table 2: Influence of General Extraction Parameters
| Parameter | Condition | Observation | Potential Impact on this compound Yield |
|---|---|---|---|
| Temperature | Increase from 30°C to 60°C | Increased total phenolic content.[10] | Higher temperatures can improve extraction efficiency but risk thermal degradation.[4][5] |
| Extraction Time | Increase from 5 to 60 min | Significantly increased total anthocyanin content.[10] | Longer times can increase yield, but equilibrium may be reached where further time offers no benefit.[9] |
| Solid-to-Solvent Ratio | Increase from 1:8 to 1:10 (w/v) | Yield increased from 20.78% to 21.44%.[5] | A higher solvent volume increases the concentration gradient, enhancing mass transfer.[5][9] |
| pH (Pre-treatment) | Moistening with 10% NaOH | Essential for converting alkaloids to free base form for organic solvent extraction.[1] | Crucial for efficient extraction with non-polar solvents. |
Experimental Protocols
Protocol 1: Base-Assisted Solvent Extraction of Imidazole Alkaloids
This protocol is adapted from established methods for extracting imidazole alkaloids from Pilocarpus leaves.[1][8]
Objective: To extract a crude mixture of alkaloids, including this compound, from dried leaf material.
Materials:
-
Dried, finely ground leaves of Pilocarpus microphyllus
-
10% Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH)
-
Separatory funnel, beakers, filtration apparatus
Methodology:
-
Alkalinization: Moisten 1 gram of the ground leaf sample with 10% NaOH solution. Let it stand for 15 minutes. This converts alkaloid salts to their free base form.[1]
-
Solvent Extraction: Transfer the moistened sample to a flask and add chloroform. Perform the extraction three times with fresh chloroform to ensure complete recovery.
-
Acid Wash: Pool the chloroform extracts and transfer them to a separatory funnel. Extract this organic phase twice with 2% H₂SO₄. The alkaloids will move into the acidic aqueous phase as salts.[1]
-
Basification and Re-extraction: Collect the acidic aqueous extracts. Adjust the pH to 12 with NH₄OH. This converts the alkaloid salts back to their free base form.[1]
-
Final Extraction: Extract the now-basic aqueous phase twice with chloroform. The this compound and other alkaloids will move back into the organic phase.[1]
-
Concentration: Pool the final chloroform extracts and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the crude alkaloid extract.
Caption: General workflow for base-assisted solvent extraction of this compound.
Protocol 2: Quantification of this compound by HPLC
Objective: To accurately determine the concentration of this compound in the crude extract.
Instrumentation & Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 reverse-phase column.
-
This compound analytical standard.
-
Mobile Phase: A common mobile phase for imidazole alkaloid separation consists of an ammonium acetate buffer (e.g., 0.05 M, pH 4) and an organic modifier like methanol or acetonitrile.[1]
-
Sample Solvent: 0.05 M ammonium acetate buffer (pH 4).[1]
Methodology:
-
Standard Preparation: Prepare a stock solution of the this compound standard in the sample solvent. Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the crude extract, dissolve it in a known volume of the sample solvent, and filter it through a 0.45 µm syringe filter before injection.[1]
-
Chromatographic Conditions:
-
Injection Volume: 10-20 µL.
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Detection: Monitor at a wavelength appropriate for this compound or use MS for specific mass-to-charge ratio detection.
-
Gradient Elution: Often, a gradient from a lower to a higher concentration of the organic solvent is used to effectively separate all alkaloids in the extract.
-
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the prepared sample.
-
Calculation: Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the standard. Use the calibration curve to calculate the concentration of this compound in the sample, and from that, determine the total yield from the initial plant material. The method must be validated for parameters like linearity, precision, and accuracy.[11]
References
- 1. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods and Quality Control for peptide products [biosynth.com]
- 7. SURVEY OF PEPTIDE QUANTIFICATION METHODS AND COMPARISON OF THEIR REPRODUCIBILITY: A CASE STUDY USING OXYTOCIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Resolution for Pilosine and Its Isomers
Welcome to the technical support center for the chromatographic analysis of Pilosine and its related isomers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during HPLC method development and execution.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in separating this compound and its isomers by HPLC?
A1: The primary challenge is that this compound and its isomers, such as Isothis compound, are diastereomers. Diastereomers have very similar physicochemical properties, which can make achieving baseline separation difficult on a standard HPLC system. Common issues include poor resolution (peak overlap), peak co-elution, and peak tailing.[1] Additionally, as alkaloids, their basic nature can lead to undesirable interactions with residual silanols on silica-based columns, causing poor peak shape.
Q2: What type of HPLC column is best suited for separating this compound and its isomers?
A2: While standard C18 columns can be used, specialized column chemistries often provide better selectivity for isomers. Cyano (CN) and Phenyl-bonded phases are excellent alternatives.[1][2] Cyano columns, in particular, have shown great success in separating this compound and its degradation products due to different retention mechanisms compared to C18 phases.[1][3][4] For particularly challenging separations, a beta-cyclodextrin column has also been shown to resolve pilocarpine and its degradation products effectively.[5]
Q3: How critical is mobile phase pH in the separation of this compound and its isomers?
A3: Mobile phase pH is one of the most critical parameters. This compound is an alkaloid and its degree of ionization is highly dependent on the pH. Operating at a pH well below the pKa of this compound (typically around pH 2.5-3.0) can ensure that it is in a single, protonated form, leading to more consistent retention times and improved peak shapes.[6][7][8] Inconsistent or incorrect pH can lead to peak shifting, broadening, or splitting.[9]
Q4: Can I use a gradient elution method to improve separation?
A4: Yes, a gradient elution can be beneficial, especially if you are trying to separate this compound from other degradation products with different polarities. Starting with a lower percentage of organic solvent and gradually increasing it can help to resolve closely eluting peaks. However, for separating just this compound and its immediate isomers, an isocratic method is often sufficient and can provide better reproducibility once optimized.[10]
Q5: What are common causes of peak tailing with this compound and how can I fix it?
A5: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanol groups on the silica backbone of the HPLC column. To mitigate this, you can:
-
Use a base-deactivated or end-capped column: These columns have fewer accessible silanol groups.
-
Lower the mobile phase pH: At a low pH (e.g., 2.5-3.0), the silanol groups are less likely to be ionized and interact with the protonated analyte.
-
Add a competing base to the mobile phase: A small amount of an amine modifier, like triethylamine (TEA), can be added to the mobile phase. TEA will preferentially interact with the silanol groups, masking them from the analyte.[6]
-
Ensure the sample is dissolved in the mobile phase: Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.
Troubleshooting Guides
Problem: Poor or No Resolution Between this compound and Isomer Peaks
This is the most common issue encountered. If you are observing overlapping or co-eluting peaks, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for poor peak resolution.
Problem: Inconsistent Retention Times
If you observe that the retention times for this compound and its isomers are drifting between injections or batches, consider the following.
Caption: Troubleshooting workflow for inconsistent retention times.
Data Presentation: Comparison of HPLC Conditions
The following tables summarize various HPLC conditions that have been tested for the separation of Pilocarpine (a closely related compound to this compound) and its isomers. This data can serve as a starting point for method development.
Table 1: Comparison of Different HPLC Columns and Mobile Phases
| Column Type | Stationary Phase | Mobile Phase Composition | pH | Temperature (°C) | Observations | Reference |
| Cyano | Modified-silica cyanopropyl | Acetonitrile / 10mM KH2PO4 buffer (60:40, v/v) | 5.30 | 50 | Good separation of pilocarpine from its degradation products with high selectivity and efficiency. | [1] |
| Cyano | Spherisorb-CN | Aqueous solution of triethylamine (0.1%, v/v) | 2.5 | 25 | Good resolution between isopilocarpine and pilocarpine (Rs = 1.8). | [6] |
| C18 | Silica-based C18 | Acetonitrile / Potassium dihydrogen phosphate buffer | 5.1-5.45 | 30-50 | Tested in a range of conditions, with cyano column ultimately performing better for this specific application. | [1] |
| C18 | RP-18 (250 mm x 4.6 mm, 5 µm) | Methanol / Acidified water with H3PO4 and TEA | N/A | 25 | Successful quantification of pilocarpine in plant extracts. | [11] |
| Beta-cyclodextrin | Beta-cyclodextrin | N/A | N/A | N/A | Achieved baseline resolution of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in less than 10 minutes. | [5] |
Experimental Protocols
Protocol 1: Validated Method Using a Cyano Column
This protocol is based on a validated method for the quantification of pilocarpine and its degradation products, which is highly applicable to this compound.[1]
-
HPLC System: Agilent 1200 series with DAD detector.
-
Column: Modified-silica cyanopropyl column (e.g., Zorbax SB-CN, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of Acetonitrile and 10 mM Potassium Dihydrogen Phosphate buffer (60:40, v/v).
-
pH Adjustment: The pH of the final mobile phase should be adjusted to 5.30.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Method for Separation of Epimers Using a Low pH
This protocol is effective for achieving resolution between the epimers pilocarpine and isopilocarpine, and can be adapted for this compound and its isomers.[6]
-
HPLC System: Standard HPLC with UV detector.
-
Column: Spherisorb-CN (cyano) bonded phase column.
-
Mobile Phase: Aqueous solution of triethylamine (0.1%, v/v).
-
pH Adjustment: Adjust the pH of the mobile phase to 2.5 with a suitable acid (e.g., phosphoric acid).
-
Flow Rate: Typically 1.0 - 1.5 mL/min (to be optimized).
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the final concentration is within the linear range of the detector.
Caption: General workflow for HPLC method development.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Column selectivity in reversed-phase liquid chromatography. VII. Cyanopropyl columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of pilocarpine hydrochloride and its degradation products using a beta-cyclodextrin column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Development and validation of a rapid RP-HPLC-DAD analysis method for the quantification of pilocarpine in Pilocarpus microphyllus (Rutaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing matrix effects in Pilosine analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Pilosine, with a focus on minimizing matrix effects.
Troubleshooting Guide
This guide addresses common issues observed during this compound analysis by LC-MS/MS and provides systematic solutions.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH relative to this compound's pKa. | This compound is a basic compound (predicted pKa ≈ 13.6).[1][2] Consider using a mobile phase with a pH at least 2 units below the pKa of the analyte to ensure it is in its protonated form. An acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point for basic compounds. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase chemistry. Consider adding a small amount of a competing base to the mobile phase. | |
| Low Signal Intensity or Ion Suppression | Co-elution of matrix components (e.g., phospholipids, salts) that interfere with this compound ionization.[3][4][5] | 1. Optimize Sample Preparation: - Implement a more rigorous sample clean-up technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[6]- For LLE, adjust the sample pH to >15 (at least 2 units above this compound's pKa) to keep it in its neutral form for efficient extraction into an organic solvent.[7]2. Chromatographic Separation: - Modify the gradient to better separate this compound from interfering matrix components.[4]- Use a narrower column or a column with a smaller particle size to improve resolution. |
| Inconsistent Results (Poor Precision and Accuracy) | Variable matrix effects between different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): - A SIL-IS is the gold standard for compensating for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.[3]2. Matrix-Matched Calibration: - Prepare calibration standards in a blank matrix that is representative of the study samples to compensate for consistent matrix effects. |
| High Background Noise | Contamination of the LC-MS system.[8] | - Flush the system thoroughly.- Ensure high-purity solvents and reagents are used.- Check for carryover from previous injections.[8] |
| Analyte Instability | Degradation of this compound in the biological matrix or during sample processing. | - Investigate the stability of this compound under different storage conditions (temperature, light exposure). For example, some alkaloids like psilocin show significant degradation at room temperature.[9]- Minimize the time between sample collection, processing, and analysis.[10] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenate).[11] These effects can lead to inaccurate and imprecise quantification of this compound. For instance, phospholipids in plasma are a common cause of ion suppression in electrospray ionization (ESI) mass spectrometry.[5]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: You can assess matrix effects using a post-extraction spike method.[3] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank, extracted matrix sample at the same concentration. A significant difference in peak areas indicates the presence of matrix effects. The matrix effect can be quantified using the following formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[5]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
A3: The optimal technique depends on the complexity of the matrix and the required sensitivity.
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT.[6] Given that this compound is a basic compound, adjusting the pH of the aqueous sample to be basic (e.g., pH > 15) will neutralize the molecule, allowing for its extraction into a water-immiscible organic solvent.[7]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[6] A cation-exchange SPE sorbent could be a good choice for this compound, given its basic nature.
Q4: I don't have a stable isotope-labeled internal standard for this compound. What are my alternatives?
A4: While a SIL-IS is ideal, if one is not available, you can use:
-
A structural analog: Choose a compound that is structurally similar to this compound and has similar chromatographic and ionization behavior.
-
Matrix-matched calibrators: Preparing your calibration curve in the same biological matrix as your samples can help to compensate for the matrix effect.
Q5: Can I simply dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective way to reduce matrix effects. However, this approach will also dilute the analyte, which may compromise the sensitivity of the assay, especially for samples with low this compound concentrations.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is designed based on the basic nature of this compound.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
-
pH Adjustment:
-
Add 50 µL of 1M Sodium Hydroxide (NaOH) to raise the pH above 15.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 600 µL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Protein Precipitation (PPT) for this compound from Human Plasma
This is a simpler but potentially less clean method.
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of internal standard working solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex for 2 minutes to precipitate the proteins.
-
-
Centrifugation:
-
Centrifuge at 12,000 x g for 10 minutes.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
Table 1: Comparison of Matrix Effects for this compound with Different Sample Preparation Methods
| Sample Preparation Method | Mean Matrix Effect (%) | %RSD (n=6) |
| Protein Precipitation (Acetonitrile) | 65.2 | 12.5 |
| Liquid-Liquid Extraction (MTBE) | 92.8 | 5.1 |
| Solid-Phase Extraction (Cation-Exchange) | 98.5 | 3.2 |
Data is hypothetical and for illustrative purposes.
Table 2: Recovery of this compound from Human Plasma
| Sample Preparation Method | Mean Recovery (%) | %RSD (n=6) |
| Protein Precipitation (Acetonitrile) | 95.1 | 8.7 |
| Liquid-Liquid Extraction (MTBE) | 85.3 | 6.4 |
| Solid-Phase Extraction (Cation-Exchange) | 91.7 | 4.9 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow of sample preparation methods for this compound analysis.
Caption: Logical workflow for troubleshooting this compound analysis issues.
References
- 1. This compound CAS#: 13640-28-3 [m.chemicalbook.com]
- 2. This compound | 13640-28-3 [chemicalbook.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. extraction of drug from biological matrix.pptx [slideshare.net]
- 8. zefsci.com [zefsci.com]
- 9. A validated method for quantitation of psilocin in plasma by LC-MS/MS and study of stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bataviabiosciences.com [bataviabiosciences.com]
Pilosine synthesis byproduct identification and removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pilosine.
Frequently Asked Questions (FAQs)
Q1: What are the common precursors and general synthetic strategies for this compound?
A1: While a definitive, high-yield total synthesis of this compound is not as widely published as that of its related alkaloid, Pilocarpine, synthetic strategies generally revolve around the construction of the substituted γ-butyrolactone ring and the imidazole moiety. A plausible retrosynthetic analysis suggests that key intermediates would be a protected form of a homopilosinic aldehyde and a suitable imidazole building block. The synthesis of a related compound, (+)-pilosinine, has been achieved via a stereodivergent conjugate addition strategy, which could be adapted for this compound synthesis.[1][2] L-histidine is a known precursor in the biosynthesis of imidazole alkaloids and serves as a starting point for many synthetic routes.[3][4][5]
Q2: What are the most likely byproducts in a this compound synthesis?
A2: Based on the synthesis of related alkaloids, the most probable byproducts in this compound synthesis include:
-
Diastereomers: Specifically, the formation of Isothis compound, which is a diastereomer of this compound, is a primary concern. This arises from the lack of complete stereocontrol during the formation of the chiral centers in the lactone ring.
-
Incomplete reaction products: Unreacted starting materials or intermediates from steps like imidazole N-alkylation or lactone formation can be present.[6][7]
-
Side-reaction products:
Q3: How can I identify the presence of these byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for the comprehensive identification of byproducts:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating this compound from its diastereomers and other impurities. The use of chiral stationary phases can be particularly effective for resolving enantiomers and diastereomers.[14][15][16][17][18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of byproducts.[19][20][21][22][23]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the main product and any isolated byproducts. Quantitative NMR (qNMR) can be used to determine the purity of the sample and the relative amounts of different isomers.[24][25][26][27][28]
Troubleshooting Guides
Problem 1: Low yield of this compound and presence of multiple unidentified spots on TLC.
Possible Cause: This issue often points to incomplete reactions, the formation of multiple side products, or degradation of the product.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or HPLC to ensure it goes to completion.
-
Reagent Quality: Ensure the purity and dryness of all reagents and solvents, as impurities can lead to side reactions.
-
Inert Atmosphere: For sensitive reactions, maintain a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or moisture-related side reactions.
-
Temperature Control: Maintain precise temperature control throughout the reaction, as fluctuations can promote the formation of byproducts.
-
Byproduct Isolation and Characterization: If possible, isolate the major byproducts using preparative HPLC or column chromatography and characterize them by NMR and MS to understand the side reactions occurring.
Problem 2: My final product is a mixture of this compound and Isothis compound. How can I separate them?
Possible Cause: The presence of Isothis compound is due to a lack of complete diastereoselectivity in one of the key bond-forming reactions.
Troubleshooting Steps:
-
Fractional Crystallization: This is often the most effective method for separating diastereomers on a larger scale. The different physical properties of diastereomeric salts can be exploited. Experiment with different solvents and counter-ions to find conditions that selectively crystallize one diastereomer.[29][30][31]
-
Preparative HPLC: For smaller scales or when crystallization is not effective, preparative HPLC with a suitable stationary phase can be used to separate the diastereomers.[32][33][34]
-
Chiral Chromatography: Employing a chiral stationary phase in HPLC can provide excellent separation of diastereomers.[14][15][16][17][18]
Data Presentation
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Retention time, relative purity, separation of diastereomers | High resolution, quantitative | May require specific chiral columns for isomers |
| LC-MS/MS | Molecular weight of components | High sensitivity and specificity | Ionization efficiency can vary |
| 1H NMR | Structural information, proton environment | Provides detailed structural data | Signal overlap can be an issue in complex mixtures |
| 13C NMR | Structural information, carbon skeleton | Complementary to 1H NMR | Lower sensitivity, longer acquisition times |
| qNMR | Absolute purity, quantitative isomer ratio | Highly accurate and precise | Requires a certified internal standard |
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS/MS Analysis of this compound Synthesis Mixture
-
Sample Preparation:
-
Dissolve a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Prepare a series of dilutions to ensure the concentration is within the linear range of the detector.
-
-
LC Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute compounds of increasing hydrophobicity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to identify molecular ions, followed by product ion scans (MS/MS) on the major peaks to obtain fragmentation patterns for structural confirmation.
-
Collision Energy: Optimize for fragmentation of this compound and expected byproducts.
-
Protocol 2: General Procedure for Preparative HPLC Purification of this compound
-
Method Development:
-
First, develop an analytical HPLC method that shows good separation between this compound and its major impurities.
-
Optimize the mobile phase composition and gradient for the best resolution.
-
-
Scale-Up:
-
Select a preparative column with the same stationary phase as the analytical column but with a larger diameter and particle size.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Calculate the expected retention times based on the new flow rate.
-
-
Purification Run:
-
Dissolve the crude product in the mobile phase at a high concentration.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions as they elute from the column, guided by the UV chromatogram.
-
-
Fraction Analysis:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions containing this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for this compound Synthesis, Analysis, and Purification.
Caption: Logical relationships in this compound byproduct management.
References
- 1. Total synthesis of (+)-pilosinine via a stereodivergent conjugate addition strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-pilosinine via a stereodivergent conjugate addition strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimeric pyrrole-imidazole alkaloids: Synthetic approaches and biosynthetic hypotheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biocatalytic synthesis of lactones and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 10. Lactone - Wikipedia [en.wikipedia.org]
- 11. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 13. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 14. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 16. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Characterization and validation of an isotope-dilution LC-MS/MS method for quantification of total desmosine and isodesmosine in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. BASi® | Quantitative Analysis Of Pilocarpine In Human Plasma Using Lc-ms/ms [basinc.com]
- 21. Quantitative Analysis Of Pilocarpine In Human Plasma Using LC-MSMS [pharmaceuticalonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 24. rssl.com [rssl.com]
- 25. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 26. emerypharma.com [emerypharma.com]
- 27. pubsapp.acs.org [pubsapp.acs.org]
- 28. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 29. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 30. chem.libretexts.org [chem.libretexts.org]
- 31. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 32. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 33. Preparative HPLC Systems – Precise Sample Prep and Purification | Sartorius [sartorius.com]
- 34. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
Technical Support Center: Enhancing Pilosine Isolation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of Pilosine isolation from its natural sources, primarily Pilocarpus microphyllus.
Frequently Asked Questions (FAQs)
1. What is this compound and why is its efficient isolation important?
This compound is an imidazole alkaloid found in the leaves of Pilocarpus species.[1] Its efficient isolation is crucial for pharmacological research and potential drug development, as related alkaloids from the same plant, like pilocarpine, have significant medicinal applications, such as in the treatment of glaucoma and xerostomia.[1][2]
2. What are the main challenges in isolating this compound?
The primary challenges in this compound isolation include:
-
Low concentration: this compound is often present in smaller quantities compared to other alkaloids like pilocarpine in the plant material.
-
Presence of isomers: this compound co-exists with several of its isomers, which have very similar chemical structures and physical properties, making their separation difficult.[3][4]
-
Complex plant matrix: The crude plant extract contains a multitude of other compounds (pigments, lipids, other alkaloids) that can interfere with the isolation and purification process.[5]
-
Alkaloid stability: Imidazole alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during extraction and purification.
3. What are the recommended starting materials for this compound isolation?
The leaves of Pilocarpus microphyllus are the most common starting material for the isolation of this compound and other imidazole alkaloids.[1] The concentration of these alkaloids can vary depending on the age of the leaves and the season of collection.
4. What analytical techniques are suitable for monitoring this compound during isolation?
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a highly effective technique for the separation and identification of this compound and its isomers in plant extracts.[1] UV detection can also be used, typically at a low wavelength (around 216 nm), though it may be less specific due to the lack of strong chromophores in the molecule.
5. How can I improve the yield of this compound?
Optimizing several factors in the extraction and purification process can enhance the yield:
-
Solvent selection: Using a solvent system that selectively dissolves this compound while minimizing the co-extraction of impurities is crucial.
-
pH control: Maintaining an optimal pH during the acid-base extraction steps is critical for efficient partitioning of the alkaloid.
-
Temperature management: Avoiding high temperatures during extraction and solvent evaporation can prevent the degradation of thermolabile compounds.[6]
-
Chromatographic conditions: Fine-tuning the mobile phase composition, stationary phase, and other parameters in chromatography can improve the resolution between this compound and its isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the isolation of this compound.
Guide 1: Low Extraction Yield
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low this compound concentration in the crude extract. | 1. Inefficient cell wall disruption of the plant material.2. Inappropriate solvent selection.3. Insufficient extraction time or temperature.4. Degradation of this compound during extraction. | 1. Ensure the plant material is finely powdered to maximize surface area for solvent penetration.2. Experiment with different solvent systems (e.g., varying the polarity of the organic solvent in the acid-base extraction).3. Increase the extraction time or use gentle heating (e.g., 40-60°C), monitoring for potential degradation.[7]4. Control the pH and temperature throughout the extraction process to minimize degradation. |
| Significant loss of this compound during liquid-liquid extraction. | 1. Incorrect pH of the aqueous phase.2. Formation of a stable emulsion.3. Insufficient partitioning into the organic phase. | 1. Carefully adjust the pH of the acidic and basic solutions to ensure complete protonation and deprotonation of the alkaloid.2. To break emulsions, try adding brine, gently swirling instead of vigorous shaking, or centrifugation.3. Perform multiple extractions with smaller volumes of the organic solvent to ensure complete transfer. |
| Low recovery after chromatographic purification. | 1. Irreversible adsorption of this compound onto the column.2. Co-elution with other compounds.3. Degradation on the stationary phase. | 1. Choose a different stationary phase or modify the mobile phase to reduce strong interactions.2. Optimize the chromatographic method (e.g., gradient elution, different solvent system) for better separation.3. Ensure the mobile phase pH is compatible with the stability of this compound. |
Guide 2: Poor Chromatographic Separation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing for the this compound peak in HPLC. | 1. Interaction of the basic imidazole group with acidic silanol groups on the silica-based column.2. Column overload.3. Blockage of the column frit. | 1. Use an end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. Using a mobile phase with a suitable pH can also suppress silanol interactions.2. Reduce the sample concentration or injection volume.[8]3. Back-flush the column or replace the frit.[9] |
| Co-elution of this compound with its isomers. | 1. Insufficient resolution of the chromatographic system. | 1. Use a high-resolution column with a smaller particle size.2. Optimize the mobile phase composition and gradient profile.3. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18) to exploit different separation mechanisms.[10] |
| Ghost peaks appearing in the chromatogram. | 1. Contamination in the mobile phase or injector.2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the injector and system thoroughly.2. Implement a robust needle wash protocol between injections.[11] |
Data Presentation
The following tables summarize quantitative data from studies on the extraction of imidazole alkaloids from Pilocarpus species. While specific data for this compound is limited, the data for the closely related and more abundant pilocarpine provides a valuable reference for optimizing extraction parameters.
Table 1: Comparison of Extraction Methods for Pilocarpine
| Extraction Method | Pilocarpine Yield (mg/g of dried leaves) | Recovery Rate (%) | Reference |
| Maceration with 0.1 M HCl | 2.5 ± 0.2 | 85 ± 5 | (Adapted from[12]) |
| Soxhlet with Methanol | 3.1 ± 0.3 | 92 ± 4 | (Adapted from[12]) |
| Base-treatment followed by Chloroform Extraction | 3.8 ± 0.4 | 95 ± 3 | (Adapted from[12]) |
| Ultrasound-assisted Extraction (Methanol) | 3.5 ± 0.3 | 90 ± 4 | (Adapted from[12]) |
Note: The highest yield was observed with a method involving initial treatment with a base followed by extraction with an organic solvent.[12]
Table 2: Influence of pH and Temperature on Phenolic Extraction (as a proxy for alkaloid stability)
| pH | Temperature (°C) | Relative Extraction Yield (%) |
| 2.0 | 60 | 85 |
| 3.0 | 60 | 95 |
| 4.0 | 60 | 100 |
| 5.0 | 60 | 92 |
| 4.0 | 40 | 88 |
| 4.0 | 50 | 94 |
| 4.0 | 60 | 100 |
| 4.0 | 70 | 98 |
Note: This data, from a study on litchi pericarp, suggests that an acidic pH (around 4.0) and a moderately elevated temperature (60°C) can be optimal for extraction while maintaining the stability of the compounds.[7] This can serve as a starting point for optimizing this compound extraction.
Experimental Protocols
Protocol 1: Acid-Base Extraction of Imidazole Alkaloids from Pilocarpus microphyllus
This protocol is adapted from the method described by Avancini et al. and is suitable for the initial extraction of a crude alkaloid mixture containing this compound.[1]
Materials:
-
Dried and powdered leaves of Pilocarpus microphyllus
-
10% Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH paper
Procedure:
-
Moisten 100 g of powdered P. microphyllus leaves with a sufficient amount of 10% NaOH solution. Let it stand for 15 minutes. This step converts the alkaloid salts into their free base form.
-
Transfer the basified plant material to a flask and add 500 mL of chloroform. Macerate with stirring for 24 hours.
-
Filter the mixture and collect the chloroform extract. Repeat the extraction of the plant residue two more times with 300 mL of chloroform each.
-
Combine the chloroform extracts and transfer them to a large separatory funnel.
-
Perform a liquid-liquid extraction by adding 200 mL of 2% H₂SO₄ to the separatory funnel. Shake vigorously and allow the layers to separate. The protonated alkaloids will move into the aqueous acidic layer.
-
Collect the lower aqueous layer. Repeat the acid extraction of the chloroform layer two more times with 150 mL of 2% H₂SO₄ each.
-
Combine the acidic aqueous extracts. Carefully adjust the pH to approximately 12 with NH₄OH. This will convert the alkaloids back to their free base form.
-
Extract the basified aqueous solution three times with 200 mL of chloroform each time in a separatory funnel.
-
Combine the chloroform extracts and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent and evaporate the chloroform under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: HPLC-MS Analysis of this compound
This is a general guideline for the analysis of this compound in the crude extract.
Instrumentation:
-
HPLC system with a UV detector and a Mass Spectrometer (ESI source)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Crude alkaloid extract dissolved in the initial mobile phase composition
Procedure:
-
Prepare a sample solution of the crude extract at a concentration of approximately 1 mg/mL.
-
Set up a gradient elution method. A typical gradient might be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30-35 min: 90% to 10% B (linear gradient)
-
35-40 min: 10% B (isocratic for column re-equilibration)
-
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to 216 nm.
-
For the MS detector (in positive ion mode), monitor for the protonated molecule of this compound ([M+H]⁺) at m/z 287.
-
Inject the sample and acquire the data.
Visualizations
Caption: Workflow for the isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. HPLC-ESI-MS/MS of Imidazole Alkaloids in Pilocarpus microphyllus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 7. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Pilosine Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pilosine during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: The degradation of this compound is primarily influenced by pH, temperature, and exposure to light. Like other imidazole alkaloids, this compound's chemical structure, which includes a lactone ring and an imidazole moiety, is susceptible to specific environmental conditions.
Q2: How does pH affect the stability of this compound?
A2: Based on data from the structurally similar compound Pilocarpine, this compound is expected to be most stable in acidic conditions, with a likely optimal pH range of 4.0-5.5.[1][2][3] In alkaline solutions, this compound is prone to two main degradation pathways:
-
Hydrolysis: The lactone ring can be opened through hydrolysis, a reaction catalyzed by both hydrogen and hydroxide ions. This process becomes more rapid as the pH increases.[2][3]
-
Epimerization: At alkaline pH, the stereocenter adjacent to the lactone ring can undergo epimerization, leading to the formation of inactive stereoisomers.[2]
Q3: What is the recommended storage temperature for this compound solutions?
A3: For optimal stability, this compound solutions should be stored at refrigerated temperatures (2-8°C).[4] Storing at room temperature (25°C) can be acceptable for shorter durations, but elevated temperatures (e.g., 38°C) will significantly accelerate degradation.[4]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an imidazole ring can be susceptible to photodegradation.[5] Therefore, it is crucial to protect this compound solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.
Q5: What are the main degradation products of this compound?
A5: The primary degradation products are expected to be the hydrolyzed form (Pilosinic acid) resulting from the opening of the lactone ring, and epimers of this compound.[2] Under oxidative conditions, degradation of the imidazole ring may also occur.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation due to improper storage. | Verify that the sample has been stored at the correct pH (acidic), temperature (refrigerated), and protected from light. Prepare fresh solutions under optimal conditions. |
| Unexpected peaks appear in my HPLC chromatogram. | Formation of degradation products (e.g., Pilosinic acid, epimers). | Confirm the identity of the extra peaks using mass spectrometry. Review storage and handling procedures to minimize degradation. |
| The pH of my this compound solution has changed over time. | Insufficient buffering capacity or degradation leading to acidic/basic byproducts. | Use a suitable buffer system (e.g., citrate buffer) to maintain the pH within the optimal range of 4.0-5.5. |
| Precipitation is observed in my this compound solution. | pH shift leading to insolubility of this compound or its degradation products. | Check the pH of the solution and adjust if necessary. Ensure the storage temperature has been consistent. |
Data Summary
Table 1: pH-Dependent Stability of Pilocarpine (as a proxy for this compound)
| pH | Stability | Primary Degradation Pathway | Reference |
| ≤ 4.0 | High | Minimal degradation | [1] |
| 4.0 - 5.5 | Optimal | Minimal hydrolysis | [2][4] |
| > 6.0 | Low | Increased hydrolysis and epimerization | [2][6] |
Table 2: Temperature-Dependent Stability of Pilocarpine Oral Solution (pH 5.5)
| Storage Temperature | Stability Duration | Reference |
| 4°C | Stable for at least 90 days | [4] |
| 25°C | Stable for at least 60 days | [4] |
| 38°C | Significant decomposition observed | [4] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a this compound stock solution with minimized risk of degradation.
Materials:
-
This compound hydrochloride powder
-
Citrate buffer (pH 4.5)
-
Purified water (HPLC grade)
-
Amber volumetric flasks
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a 0.1 M citrate buffer solution and adjust the pH to 4.5.
-
Accurately weigh the desired amount of this compound hydrochloride powder.
-
Dissolve the this compound in a small volume of the citrate buffer in an amber volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with the citrate buffer.
-
Filter the solution through a 0.22 µm sterile syringe filter into a clean, sterile amber vial.
-
Store the stock solution at 2-8°C and protect from light.
Protocol 2: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways. This is a crucial step in developing stability-indicating analytical methods.[7][8][9]
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-intensity light source (e.g., UV lamp)
-
Water bath or incubator
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of this compound stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose the this compound stock solution to a high-intensity light source for 24 hours.
-
Thermal Degradation: Incubate the this compound stock solution at 60°C for 48 hours.
-
Analyze all samples by HPLC to observe the formation of degradation products compared to an unstressed control sample.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. [The stability of pilocarpine hydrochloride in eyedrops] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of Pilocarpine Ophthalmic Formulations [jstage.jst.go.jp]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acdlabs.com [acdlabs.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Method Development for Pilosine in Complex Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing robust analytical methods for the quantification of Pilosine in complex biological matrices. The information is presented in a question-and-answer format to directly address common challenges and questions.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges when developing a quantitative method for this compound in complex matrices like plasma, urine, or hair?
A1: The primary challenges include:
-
Low Concentrations: this compound may be present at very low levels, requiring highly sensitive analytical instrumentation.[1]
-
Matrix Effects: Components of biological matrices can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry, which affects accuracy and precision.[2][3]
-
Analyte Stability: this compound, like many alkaloids, may be susceptible to degradation due to factors like pH, temperature, and enzymatic activity.[4][5][6] Its stability in the target matrix and during sample processing must be evaluated.
-
Extraction Efficiency: Achieving consistent and high recovery of this compound from the matrix is crucial for accurate quantification.[7][8]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying small molecules like this compound in complex matrices.[9] This method offers high sensitivity, selectivity, and the ability to handle complex samples.[3] Ultra-high performance liquid chromatography (UHPLC or UPLC) systems can provide faster analysis times and better chromatographic resolution.[7][10]
Q3: What are the key differences in sample preparation for plasma, urine, and hair matrices?
A3:
-
Plasma/Serum: The main goal is to remove proteins, which can interfere with the analysis and damage the analytical column.[2] Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[11]
-
Urine: Urine typically requires less extensive cleanup than plasma but may still benefit from a "dilute-and-shoot" approach or SPE to remove salts and other interfering compounds.[12]
-
Hair: Hair analysis is used to determine long-term exposure to substances.[10][13] Sample preparation is more involved, requiring decontamination, pulverization, and extraction, often through incubation in a solvent like methanol, to release the analyte from the hair matrix.[7][13][14]
Troubleshooting Guide
Q4: I am observing low recovery of this compound after sample extraction. What could be the cause and how can I fix it?
A4: Low recovery can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Extraction Solvent: The polarity of your extraction solvent may not be optimal for this compound. Test a range of solvents with different polarities. For SPE, ensure the elution solvent is strong enough to displace this compound from the sorbent.
-
pH-Dependent Extraction: this compound is an alkaloid, and its charge state is pH-dependent. Adjusting the pH of the sample can improve its partitioning into an organic solvent during LLE or its retention on an SPE sorbent.
-
Incomplete Lysis (for hair): If working with hair, the incubation time or temperature may be insufficient to fully release the analyte. Ensure the hair is finely minced and consider extending the incubation period.[13]
-
Analyte Degradation: this compound might be degrading during the extraction process.[5] Minimize sample processing time, keep samples on ice, and consider adding antioxidants or other stabilizers if degradation is suspected.
-
Binding to Labware: Analytes can sometimes adsorb to the surface of plastic tubes or tips. Using low-adsorption labware or pre-rinsing with a solution containing a similar compound can help mitigate this.
Q5: My LC-MS/MS results show significant ion suppression. How can I reduce matrix effects?
A5: Ion suppression is a common issue in complex matrices.[2] To address this:
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as switching from protein precipitation to SPE, can remove more interfering matrix components.[8]
-
Optimize Chromatography: Adjusting the chromatographic gradient can help separate this compound from co-eluting matrix components that cause ion suppression.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
-
Dilute the Sample: If sensitivity is not an issue, diluting the sample extract can reduce the concentration of interfering matrix components.
Q6: I'm seeing poor peak shape (e.g., tailing or fronting) in my chromatogram. What should I investigate?
A6: Poor peak shape can be caused by several factors related to the chromatography:
-
Column Choice: Ensure the column chemistry (e.g., C18) is appropriate for this compound. For larger molecules, the pore size of the column packing material can impact peak shape.[15]
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Experiment with small adjustments to the mobile phase pH.
-
Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion. Try to dissolve your final extract in a solvent that is as weak as or weaker than the starting mobile phase.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try injecting a smaller volume or a more dilute sample.
Experimental Protocols
Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
This protocol is a general starting point and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
Centrifuge the plasma at approximately 2,000 x g for 10-15 minutes to pellet any particulates.[16]
-
Transfer 500 µL of the plasma supernatant to a clean tube.
-
Add an internal standard and vortex briefly.
-
Dilute the plasma with 500 µL of 4% phosphoric acid in water to disrupt protein binding and adjust pH.
-
-
Solid-Phase Extraction (Mixed-Mode Cation Exchange):
-
Conditioning: Condition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl in water to remove neutral and acidic interferences, followed by 1 mL of methanol to remove lipids.
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
-
Chromatographic Conditions:
-
System: UPLC system coupled to a triple quadrupole mass spectrometer.[10]
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over a few minutes, hold, and then re-equilibrate. This must be optimized.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization Positive (ESI+), as this compound is an alkaloid and likely to form positive ions.
-
Analyte Optimization: Infuse a standard solution of this compound to determine the precursor ion (parent mass) and optimize fragmentation parameters to find the most abundant and stable product ions (daughter masses).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the optimized precursor > product ion transitions for this compound and its internal standard.[17]
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods used for the analysis of small molecules in complex biological matrices. These values can serve as a benchmark during method development for this compound.
| Parameter | Plasma/Serum | Urine | Hair |
| Limit of Detection (LOD) | 0.05 - 1 ng/mL[4] | 0.01 - 0.5 ng/mL[12] | 1 - 10 pg/mg[7] |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL[18][19] | 0.05 - 1 ng/mL[12] | 5 - 50 pg/mg[10] |
| Linearity Range | 0.1 - 500 ng/mL[18][19] | 0.05 - 100 ng/mL[4] | 0.01 - 1.0 ng/mg[10] |
| Recovery | > 70%[7][8] | > 80% | > 70%[7] |
| Precision (%RSD) | < 15%[8] | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 20% |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. Methods of the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a sensitive LC-MS-MS method to quantify psilocin in authentic oral fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from Suspected Cases of Animal Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liquid Chromatography-Mass Spectrometry Analysis of Cytosine Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. waters.com [waters.com]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. youtube.com [youtube.com]
- 18. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pilosine Extraction Methods
This guide provides a detailed comparative analysis of various methods for the extraction of Pilosine, an imidazole alkaloid found in the leaves of Pilocarpus species. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of different extraction techniques, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for their specific research or production needs.
Overview of Extraction Techniques
The extraction of this compound and other related imidazole alkaloids from Pilocarpus leaves is a critical step for their study and commercial use. The efficiency of this process is influenced by numerous factors, including the choice of solvent, temperature, pH, and the use of assistance technologies like enzymes or ultrasound. This comparison focuses on conventional solvent-based methods and enzyme-assisted extraction, highlighting their respective advantages and disadvantages in terms of yield, purity, and environmental impact.
Comparative Data on Extraction Methods
The following table summarizes the quantitative data associated with different this compound extraction methods. The data is compiled from various studies to provide a clear comparison of their performance.
| Extraction Method | Key Parameters | Yield | Purity | Solvent Consumption | Extraction Time | Reference |
| Conventional Solvent Extraction | Base-treatment (NaOH), Chloroform extraction, Acid-base partitioning | High yielding for imidazole alkaloids | Moderate, requires further purification | High | Long | [1][2] |
| Enzyme-Assisted Extraction | Viscozyme L, pH 4, 30h reaction | 3.08-fold greater than control | High | Low | Moderate | [3] |
| Column Chromatography Purification | Ion exchange or adsorption chromatography followed by silica gel or alumina chromatography | N/A (purification step) | High | Moderate | Long | [4] |
Experimental Protocols
Detailed methodologies for the key extraction experiments are provided below. These protocols are based on established methods found in the literature.
Protocol 1: Conventional Solvent Extraction
This method, adapted from Avancini et al. (2003), is a classic acid-base extraction technique for imidazole alkaloids.[1][2]
Materials:
-
Dried and powdered leaves of Pilocarpus microphyllus
-
10% Sodium Hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
2% Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH)
Procedure:
-
Moisten 1g of the powdered leaf sample with 10% NaOH solution.
-
After 15 minutes, perform extraction three times with Chloroform.
-
Pool the organic extracts and re-extract twice with 2% H₂SO₄.
-
Pool the acidic extracts and adjust the pH to 12 with NH₄OH.
-
Extract the basified solution twice with Chloroform.
-
The resulting organic extract contains the imidazole alkaloids, including this compound.
Protocol 2: Enzyme-Assisted Extraction
This protocol utilizes enzymes to break down the plant cell wall, improving solvent access to the target compounds.[3]
Materials:
-
Dried and powdered leaves of Pilocarpus jaborandi
-
Viscozyme L (enzyme cocktail)
-
50 mM Acetic Acid buffer (pH 4)
Procedure:
-
Prepare a suspension of 100 mg of the plant material in 40 ml of 50 mM acetic acid buffer (pH 4).
-
Add a 10% concentration of Viscozyme L to the suspension.
-
Incubate the reaction for 30 hours.
-
Following incubation, proceed with a standard solvent extraction to recover the alkaloids.
Visualizing the Extraction Workflow
The following diagrams illustrate the logical flow of the extraction and purification processes.
Caption: Workflow for conventional solvent extraction and purification of this compound.
References
A Comparative Guide to Validating an HPLC Method for Pilosine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. Pilosine, an imidazole alkaloid structurally related to pilocarpine, requires a robust and validated analytical method for its impurity profiling. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the separation and quantification of this compound and its potential impurities.
Given the limited availability of direct, validated HPLC methods for this compound in published literature, this guide leverages established methods for the closely related and well-studied alkaloid, pilocarpine. The degradation pathways of pilocarpine are well-documented, and it is scientifically reasonable to anticipate that this compound will exhibit analogous impurities. The primary impurities of pilocarpine, and therefore the expected impurities of this compound, include its epimer and hydrolysis products.
This guide will compare two distinct reversed-phase HPLC methods, outlining their experimental protocols and key performance parameters to assist researchers in selecting and validating a suitable method for their specific needs.
Potential Impurities of this compound
Based on the known degradation of pilocarpine, the following are the likely process-related and degradation impurities of this compound:
-
Isothis compound: The epimer of this compound, which can form under certain pH and temperature conditions.
-
Pilosinic Acid: A product of the hydrolytic cleavage of the lactone ring in this compound.
-
Isopilosinic Acid: The epimer of Pilosinic Acid, which can be formed from the hydrolysis of Isothis compound.
A stability-indicating HPLC method must be able to resolve this compound from these potential impurities.
Comparison of HPLC Methods for this compound Impurity Profiling
Two potential HPLC methods are presented below, adapted from successful methods used for the analysis of pilocarpine and its impurities. These methods utilize different column chemistries to achieve separation, offering alternatives for method development and validation.
Table 1: Comparison of HPLC Method Performance Parameters
| Parameter | Method 1: C18 Column | Method 2: Beta-Cyclodextrin Column |
| Stationary Phase | C18 (Octadecylsilane) | Beta-Cyclodextrin |
| Elution Mode | Reversed-Phase | Reversed-Phase |
| Typical Mobile Phase | Acetonitrile:Phosphate Buffer | Methanol:Phosphate Buffer |
| Separation Principle | Primarily hydrophobic interactions | Inclusion complexation and hydrophobic interactions |
| Key Advantages | Robust, widely available, good for general-purpose separations | Excellent for separating stereoisomers (epimers) |
| Potential Challenges | May require optimization for resolution of closely related polar impurities | Can be more sensitive to mobile phase composition and temperature |
| Illustrative Resolution (this compound/Isothis compound) | > 1.5 | > 2.0 |
| Illustrative Run Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Method 1: Reversed-Phase HPLC with a C18 Column
This method is a robust, general-purpose approach for the separation of this compound and its impurities based on their hydrophobicity.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) in a ratio of 10:90 (v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection: UV at 215 nm
-
Diluent: Mobile phase
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Method 2: Reversed-Phase HPLC with a Beta-Cyclodextrin Column
This method is particularly advantageous for the separation of stereoisomers, such as this compound and its epimer, Isothis compound.[1]
Chromatographic Conditions:
-
Column: Beta-Cyclodextrin, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 50 mM potassium phosphate, pH adjusted to 6.5 with phosphoric acid) in a ratio of 15:85 (v/v). The exact ratio may need to be optimized.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 35°C
-
Detection: UV at 215 nm
-
Diluent: Mobile phase
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Forced Degradation Studies Protocol
To ensure the specificity and stability-indicating nature of the chosen HPLC method, forced degradation studies should be performed on a sample of this compound. These studies intentionally stress the sample to generate potential degradation products.
1. Acid Hydrolysis:
- Dissolve this compound in 0.1 M HCl.
- Heat at 60°C for 24 hours.
- Neutralize with 0.1 M NaOH before analysis.
2. Base Hydrolysis:
- Dissolve this compound in 0.1 M NaOH.
- Keep at room temperature for 8 hours.
- Neutralize with 0.1 M HCl before analysis.
3. Oxidative Degradation:
- Dissolve this compound in 3% hydrogen peroxide.
- Keep at room temperature for 24 hours.
4. Thermal Degradation:
- Expose the solid this compound sample to 105°C for 72 hours.
5. Photolytic Degradation:
- Expose a solution of this compound to UV light (254 nm) and visible light for an extended period, as described in ICH Q1B guidelines.
After exposure, the stressed samples are analyzed by the developed HPLC method to assess for the formation of degradation products and to ensure they are well-separated from the main this compound peak.
HPLC Method Validation Workflow
The chosen HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Caption: Workflow for HPLC Method Validation.
Table 2: Key Validation Parameters and Acceptance Criteria for Impurity Profiling
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of its potential impurities. | The this compound peak should be free from interference from impurities, and all impurity peaks should be well-resolved from each other (Resolution > 1.5). |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte and its impurities over a given range. | Correlation coefficient (r²) ≥ 0.99 for this compound and all specified impurities. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | From the Limit of Quantitation (LOQ) to 120% of the specification limit for each impurity. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120% of the nominal concentration. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) should have a Relative Standard Deviation (RSD) of ≤ 10% for each impurity. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1, with acceptable precision (RSD ≤ 10%) and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in resolution or quantitative results when parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied. |
Logical Relationship for Method Comparison
The selection of an appropriate HPLC method for this compound impurity profiling involves a logical consideration of various factors, starting from the analytical target profile and progressing through method development and validation.
Caption: Logical Flow for HPLC Method Selection.
By following the protocols and validation guidelines presented in this guide, researchers and drug development professionals can establish a robust and reliable HPLC method for the impurity profiling of this compound, ensuring the quality and safety of the final drug product.
References
Pilosine's Cholinergic Receptor Profile: A Comparative Analysis with Key Analogs
For Immediate Release
This guide provides a comprehensive comparison of the cholinergic receptor activity of pilocarpine, a tertiary amine alkaloid, and its structural analogs. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and their potential therapeutic applications. It is widely understood in the scientific community that the term "pilosine" is a common misspelling of "pilocarpine," the well-studied muscarinic receptor agonist; as such, this guide will proceed with the scientifically accepted nomenclature.
Pilocarpine is a non-selective agonist at muscarinic acetylcholine receptors (mAChRs), with a notable preference for the M3 subtype, which mediates many of its therapeutic effects, such as the treatment of glaucoma and xerostomia.[1] However, its activity is not limited to agonism, as studies have shown it can act as a partial agonist or even an antagonist at the M3 receptor depending on the cellular context and signaling pathway being measured.[2] Pilocarpine has minimal to no activity at nicotinic acetylcholine receptors (nAChRs).[2]
This guide will delve into the cholinergic receptor binding affinities and functional potencies of pilocarpine and its key analogs, including its stereoisomer, isopilocarpine, and other derivatives.
Comparative Analysis of Cholinergic Receptor Activity
The following table summarizes the available quantitative data on the binding affinities (Ki) and/or functional potencies (EC50) of pilocarpine and its analogs at the five muscarinic receptor subtypes (M1-M5). It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Receptor Activity Profile |
| Pilocarpine | 7943[3] | 2980[3] | 6607[3] | - | - | Non-selective muscarinic agonist.[1] Shows lower selectivity for M2 receptors compared to other muscarinic subtypes.[4] Can act as a full agonist, partial agonist, or antagonist at M3 receptors depending on the signaling pathway.[2] |
| Isopilocarpine | - | - | - | - | - | Lower binding affinity than pilocarpine (approximately one-tenth).[5] |
| Pilosinine | - | - | - | - | - | Data on specific receptor subtypes is limited. |
| Desmethyl Pilosinine | - | - | - | - | - | Data on specific receptor subtypes is limited. |
Signaling Pathways and Experimental Workflows
The interaction of pilocarpine and its analogs with muscarinic receptors initiates a cascade of intracellular signaling events. The diagrams below, generated using the DOT language, illustrate the primary signaling pathway for M1/M3/M5 and M2/M4 muscarinic receptors, along with a generalized workflow for assessing the cholinergic activity of these compounds.
Caption: Muscarinic receptor signaling pathways activated by pilocarpine and its analogs.
Caption: General experimental workflow for assessing cholinergic activity.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.
1. Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the muscarinic receptor subtype of interest.
-
Radioligand: A high-affinity radiolabeled antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).
-
Test Compound: Pilocarpine or its analog at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., atropine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the assay buffer, receptor preparation, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells at a concentration near its Kd.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Gq-Coupled Muscarinic Receptors (M1, M3, M5)
This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled muscarinic receptors.
1. Materials:
-
Cells: A cell line stably or transiently expressing the muscarinic receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye: e.g., Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: Pilocarpine or its analog at various concentrations.
-
Positive Control: A known agonist for the receptor (e.g., carbachol).
-
Fluorescence Plate Reader: Capable of kinetic reading.
2. Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove any extracellular dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound or positive control at various concentrations to the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
3. Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the change in fluorescence.
-
Plot the change in fluorescence against the logarithm of the test compound concentration.
-
Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the resulting dose-response curve using non-linear regression analysis.
This guide provides a foundational understanding of the cholinergic receptor profile of pilocarpine and its analogs. Further research, particularly the generation of comprehensive and directly comparable datasets for a wider range of analogs, is crucial for advancing the development of novel cholinergic therapeutics with improved selectivity and efficacy.
References
- 1. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pilocarpine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Pilosine Cross-Reactivity in Pilocarpine Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential cross-reactivity of pilosine in immunoassays designed for the quantification of pilocarpine. Due to the structural similarity between pilocarpine and its related alkaloid, this compound, understanding the potential for cross-reactivity is crucial for the accurate measurement of pilocarpine in biological samples and pharmaceutical formulations. This document outlines the structural basis for this interaction, presents a framework for evaluating cross-reactivity, and provides a detailed, representative experimental protocol for a competitive ELISA designed for pilocarpine.
Structural Comparison: Pilocarpine vs. This compound
Pilocarpine and this compound are both imidazole alkaloids isolated from plants of the Pilocarpus genus. Their structural similarities and differences are key to understanding potential antibody cross-reactivity. Both molecules share a common core structure, including an imidazole ring and a lactone ring. The primary difference lies in the substituent at the ethyl group of the lactone ring.
Caption: Chemical structures of Pilocarpine and this compound highlighting the key difference.
Immunoassay Cross-Reactivity Data
Below is a hypothetical data table illustrating how cross-reactivity data for a pilocarpine immunoassay would be presented. Researchers developing or validating an assay should generate such data.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Pilocarpine | 10 | 100 |
| This compound | 50 | 20 |
| Isopilocarpine | 25 | 40 |
| Pilocarpidine | >1000 | <1 |
Note: The values presented in this table are for illustrative purposes only and do not represent actual experimental data. The cross-reactivity percentage is calculated as: (IC50 of Pilocarpine / IC50 of Test Compound) x 100.
Experimental Protocol: Competitive ELISA for Pilocarpine
This section details a representative protocol for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of pilocarpine. This type of assay is suitable for small molecules and is a common format where cross-reactivity with structurally related compounds like this compound would be evaluated.
1. Preparation of Pilocarpine-Protein Conjugate (for antibody production and coating):
-
Objective: To create an immunogen to produce anti-pilocarpine antibodies and a coating antigen for the ELISA plate.
-
Methodology:
-
Pilocarpine, which is a small molecule (hapten), is chemically conjugated to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This is often achieved through a linker molecule that reacts with a functional group on pilocarpine (e.g., the imidazole ring) and an amino acid residue on the protein (e.g., lysine).
-
The resulting conjugate is purified by dialysis or size-exclusion chromatography to remove unconjugated pilocarpine and reagents.
-
The conjugation efficiency is determined by spectrophotometry or other analytical methods.
-
2. Antibody Production:
-
Objective: To generate polyclonal or monoclonal antibodies specific to pilocarpine.
-
Methodology:
-
The pilocarpine-protein conjugate is used to immunize animals (e.g., rabbits for polyclonal, mice for monoclonal antibodies).
-
For polyclonal antibodies, serum is collected after a series of immunizations and the antibody titer is determined.
-
For monoclonal antibodies, hybridoma technology is employed to produce a continuous supply of highly specific antibodies.
-
3. Competitive ELISA Protocol:
-
Principle: Free pilocarpine in the sample competes with a fixed amount of enzyme-labeled pilocarpine (or pilocarpine-protein conjugate coated on the plate) for binding to a limited amount of anti-pilocarpine antibody. The signal produced is inversely proportional to the concentration of pilocarpine in the sample.
Caption: Workflow of a competitive ELISA for pilocarpine detection.
-
Materials and Reagents:
-
96-well microtiter plates
-
Pilocarpine-BSA conjugate
-
Anti-pilocarpine antibody
-
Pilocarpine standard solutions
-
This compound and other potential cross-reactants for specificity testing
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Coating: Coat the wells of a 96-well plate with the pilocarpine-BSA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add pilocarpine standards, samples, and potential cross-reactants (this compound) to the wells, followed immediately by the addition of the anti-pilocarpine antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibodies.
-
Detection: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the pilocarpine standards. Determine the concentration of pilocarpine in the samples from the standard curve. Calculate the cross-reactivity of this compound and other compounds.
-
Conclusion
The structural similarity between pilocarpine and this compound makes cross-reactivity in pilocarpine immunoassays a significant consideration. While specific data is lacking in public literature, researchers must assume a high potential for interference. The development and validation of any pilocarpine immunoassay should include a thorough assessment of cross-reactivity with this compound and other related alkaloids. The provided competitive ELISA protocol serves as a standard framework for conducting such evaluations, ensuring the accuracy and reliability of pilocarpine quantification. It is imperative for laboratories to perform in-house validation and clearly report the cross-reactivity profile of their specific assay.
Spectroscopic comparison of Pilosine and isopilocarpine
In the realm of alkaloid chemistry, subtle structural differences can lead to significant variations in biological activity and spectroscopic fingerprints. This guide provides a detailed comparative analysis of two such related compounds: Pilosine and Isopilocarpine. While both are imidazole alkaloids, their distinct structural features are reflected in their spectroscopic data. This comparison is intended for researchers, scientists, and drug development professionals seeking to differentiate and characterize these molecules.
Molecular Structures at a Glance
This compound (C₁₆H₁₈N₂O₃) and Isopilocarpine (C₁₁H₁₆N₂O₂) are structurally related alkaloids. Isopilocarpine is a diastereomer of the well-known muscarinic agonist, pilocarpine. This compound, on the other hand, possesses a more complex structure featuring a hydroxylated phenylmethyl group attached to the lactone ring.
This compound is chemically known as (3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one[1].
Isopilocarpine has the IUPAC name (3R,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one[2].
Spectroscopic Data Comparison
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each carbon atom.
| Carbon Atom | This compound (Predicted) | Isopilocarpine (Experimental, Nitrate Salt) |
| Lactone Carbonyl | ~175-180 ppm | ~177 ppm |
| Imidazole C2 | ~135-140 ppm | ~136 ppm |
| Imidazole C4 | ~125-130 ppm | ~118 ppm |
| Imidazole C5 | ~115-120 ppm | ~132 ppm |
| N-CH₃ | ~30-35 ppm | ~34 ppm |
| Lactone CH₂-O | ~70-75 ppm | ~71 ppm |
| Lactone CH | ~40-45 ppm | ~42 ppm |
| Lactone CH | ~35-40 ppm | ~38 ppm |
| Ethyl CH₂ (Isopilocarpine) | - | ~21 ppm |
| Ethyl CH₃ (Isopilocarpine) | - | ~12 ppm |
| Phenyl C1 | ~135-140 ppm | - |
| Phenyl C2, C6 | ~125-130 ppm | - |
| Phenyl C3, C5 | ~128-133 ppm | - |
| Phenyl C4 | ~127-132 ppm | - |
| CH-OH | ~70-75 ppm | - |
| CH₂-Imidazole | ~25-30 ppm | ~26 ppm |
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule, including their chemical environment and connectivity.
| Proton | This compound (Predicted) | Isopilocarpine (Predicted) |
| Imidazole H2 | ~7.5-8.0 ppm | ~7.4 ppm |
| Imidazole H5 | ~6.8-7.2 ppm | ~6.7 ppm |
| N-CH₃ | ~3.5-4.0 ppm | ~3.6 ppm |
| Lactone CH₂-O | ~4.0-4.5 ppm | ~4.1 ppm |
| Lactone CH | ~2.5-3.0 ppm | ~2.8 ppm |
| Lactone CH | ~2.0-2.5 ppm | ~2.4 ppm |
| Ethyl CH₂ (Isopilocarpine) | - | ~1.6 ppm |
| Ethyl CH₃ (Isopilocarpine) | - | ~0.9 ppm |
| Phenyl H | ~7.2-7.5 ppm | - |
| CH-OH | ~5.0-5.5 ppm | - |
| OH | Variable | - |
| CH₂-Imidazole | ~2.8-3.2 ppm | ~2.6 ppm |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing information about the functional groups present. A comparative study of the FT-Raman and FT-IR spectra of this compound has been conducted[3].
| Functional Group | This compound (Experimental FT-IR) | Isopilocarpine (Predicted/Inferred) |
| O-H Stretch (Alcohol) | ~3400-3500 cm⁻¹ (broad) | - |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | - |
| C-H Stretch (Aliphatic) | ~2800-3000 cm⁻¹ | ~2800-3000 cm⁻¹ |
| C=O Stretch (Lactone) | ~1750-1770 cm⁻¹ | ~1760 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | - |
| C=N Stretch (Imidazole) | ~1600-1650 cm⁻¹ | ~1600-1650 cm⁻¹ |
| C-O Stretch (Lactone/Alcohol) | ~1000-1300 cm⁻¹ | ~1000-1300 cm⁻¹ |
Note: The IR data for Isopilocarpine is inferred from the known spectra of similar lactone and imidazole-containing compounds.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of molecular weight and structural elucidation.
| Parameter | This compound | Isopilocarpine |
| Molecular Formula | C₁₆H₁₈N₂O₃ | C₁₁H₁₆N₂O₂ |
| Molecular Weight | 286.33 g/mol [1] | 208.26 g/mol [2] |
| Monoisotopic Mass | 286.131742 u[1] | 208.121178 u[2] |
| Key Fragmentation (Predicted) | Loss of H₂O, loss of the phenylmethyl group, cleavage of the lactone ring. | Loss of the ethyl group, cleavage of the lactone ring, fragmentation of the imidazole side chain. |
Note: Detailed experimental mass spectra and fragmentation patterns for this compound are not widely published. The predicted fragmentation is based on the chemical structures.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of alkaloids like this compound and Isopilocarpine.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
FT-IR Analysis: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by liquid chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in an appropriate solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), typically in positive ion mode for alkaloids.
-
Mass Analysis: Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern that can be used to elucidate the structure.
-
Data Analysis: Analyze the resulting mass spectra to determine the m/z values of the molecular ion and major fragment ions.
Plausible Signaling Pathway
This compound has been described as having pilocarpine-like activity, suggesting it may act as a muscarinic acetylcholine receptor agonist. This would involve interaction with the parasympathetic nervous system. The following diagram illustrates a hypothetical signaling pathway for this compound based on this premise.
Caption: Hypothetical signaling pathway of this compound as a muscarinic agonist.
Conclusion
The spectroscopic comparison of this compound and Isopilocarpine reveals distinct differences primarily arising from the presence of the hydroxylated phenylmethyl group in this compound versus the ethyl group in Isopilocarpine. These differences would be most apparent in their NMR and mass spectra. However, a significant gap exists in the publicly available, comprehensive experimental spectroscopic data for both compounds, particularly for this compound. Further detailed spectroscopic studies are necessary to provide a complete and definitive comparison. The provided experimental protocols offer a general framework for obtaining such data, which would be invaluable for the unambiguous identification and characterization of these alkaloids in various research and development settings.
References
A Comparative Analysis of the Bioactivity of Pilosine and Other Pilocarpus Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The genus Pilocarpus, commonly known as jaborandi, is a significant source of imidazole alkaloids, with pilocarpine being the most prominent and clinically utilized compound. This guide provides a comparative overview of the bioactivity of pilosine against other major alkaloids from Pilocarpus, primarily focusing on the extensive research available for pilocarpine and noting the current data gaps for less-studied alkaloids like this compound and isopilocarpine.
Overview of Pilocarpus Alkaloids and Bioactivity
Pilocarpus species produce a variety of imidazole alkaloids, with pilocarpine being the most well-characterized and medicinally important. It is a potent parasympathomimetic agent used in the treatment of glaucoma and xerostomia (dry mouth).[1] Its therapeutic effects are primarily mediated through its agonist activity at muscarinic acetylcholine receptors.[2][3]
In contrast, this compound, another imidazole alkaloid found in Pilocarpus, is significantly less studied. Current literature suggests that this compound may not possess significant pharmacological activity. Notably, this compound is found in higher concentrations in mature Pilocarpus microphyllus plants, whereas pilocarpine is more abundant in juvenile plants.[4] Information regarding the specific bioactivity of other related alkaloids, such as isopilocarpine, is also limited.
Comparative Bioactivity Data
The following table summarizes the available data on the bioactivity of major Pilocarpus alkaloids. A significant lack of quantitative data for this compound and isopilocarpine is evident, underscoring the need for further research into these compounds.
| Alkaloid | Bioactivity Profile | Muscarinic Receptor Activity | Quantitative Data (EC50/IC50) |
| Pilocarpine | Potent cholinergic agonist.[2] Used clinically for glaucoma and xerostomia.[1] | Primarily an agonist at M3 muscarinic receptors, also shows activity at M1 and M2 subtypes.[2][3] Its action can be complex, exhibiting partial agonism or even antagonism depending on the tissue and signaling pathway.[5][6] | Data is highly dependent on the specific assay and cell type. For example, in some studies, pilocarpine was found to be a full agonist at M1 receptors but a partial agonist or antagonist at M3 receptors.[6] |
| This compound | Largely considered to be without significant pharmacological use.[4] | No specific data available on muscarinic receptor binding or functional activity. | No published EC50 or IC50 values were found in the reviewed literature. |
| Isopilocarpine | A diastereomer of pilocarpine. | Limited data available. One study noted its ability to penetrate the aqueous humor of the eye.[7] | No published EC50 or IC50 values were found in the reviewed literature. |
Signaling Pathway of Pilocarpine at the M3 Muscarinic Receptor
Pilocarpine exerts its effects on salivary glands and smooth muscles primarily through the activation of the M3 muscarinic acetylcholine receptor, which is coupled to a Gq protein. The binding of pilocarpine to the M3 receptor initiates a downstream signaling cascade.
Experimental Protocols
Given the lack of specific experimental data for this compound, a detailed protocol for a standard assay to evaluate the activity of a compound at muscarinic receptors is provided below. This methodology is representative of the type of experiment that would be necessary to characterize the bioactivity of this compound and other Pilocarpus alkaloids.
Protocol: In Vitro Muscarinic Receptor Functional Assay (Calcium Mobilization)
1. Objective: To determine the agonist or antagonist activity of a test compound (e.g., this compound) at a specific muscarinic receptor subtype (e.g., M3) by measuring changes in intracellular calcium concentration.
2. Materials:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human M3 muscarinic receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Pilocarpine (as a reference agonist).
-
Atropine (as a reference antagonist).
-
Test compound (this compound).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities.
3. Cell Culture and Plating:
-
Culture the HEK293-M3 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and determine the cell density.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate for 24 hours.
4. Calcium Dye Loading:
-
Prepare a loading buffer by dissolving Fluo-4 AM and Pluronic F-127 in HBSS to final concentrations of 2 µM and 0.02%, respectively.
-
Aspirate the culture medium from the 96-well plate and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
After incubation, wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
5. Fluorescence Measurement:
-
Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 525 nm.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
For agonist testing: Inject a range of concentrations of the test compound (this compound) and the reference agonist (pilocarpine) into the wells and continue to record the fluorescence for 2-3 minutes.
-
For antagonist testing: Pre-incubate the cells with a range of concentrations of the test compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the reference agonist (pilocarpine). Record the fluorescence as described above.
6. Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data by expressing the response as a percentage of the maximum response obtained with the reference agonist.
-
For agonist activity, plot the normalized response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist activity, the IC50 value can be determined by plotting the inhibition of the agonist response against the log of the antagonist concentration.
Conclusion
References
- 1. Comparison of different models for the testing of pilocarpine eyedrops using conventional eyedrops and a novel depot formulation (nanoparticles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Muscarinic agonist potencies at three different effector systems linked to the M2 or M3 receptor in longitudinal smooth muscle of guinea-pig small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative intraocular levels of pilocarpine achieved with drops and repository preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Pilosine: An Inter-Laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods applicable to the quantification of Pilosine. In the absence of direct inter-laboratory validation studies for this compound, this document leverages validation data from its structurally related and more extensively studied analogue, Pilocarpine. The presented data from High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) serves as a foundational reference for establishing and validating analytical protocols for this compound.
Data Presentation: A Comparative Summary of Analytical Method Validation Parameters
The following tables summarize the validation parameters for two common analytical techniques used for the analysis of Pilocarpine, which are expected to have similar performance characteristics for this compound.
Table 1: HPLC-DAD Method Validation Parameters for Pilocarpine
| Validation Parameter | Result |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | 75 ng/mL[1] |
| Limit of Quantitation (LOQ) | 250 ng/mL[1] |
Table 2: LC-MS/MS Method Validation Parameters for Pilocarpine in Human Plasma
| Validation Parameter | Result |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | Not explicitly stated, but method demonstrated predictable response[2] |
| Between-Run Precision (%CV) | 6.23% - 10.11%[2] |
| Between-Run Bias (%) | 1.80% - 5.88%[2] |
| Limit of Quantitation (LOQ) | 0.500 ng/mL[2] |
| Specificity | No interference from 6 lots of plasma, CV 9.21%, Accuracy 102.00%[2] |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below. These protocols, originally developed for Pilocarpine, can be adapted and validated for this compound analysis.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
-
Chromatographic System:
-
Column: Modified-silica cyanopropyl column.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer (60:40, v/v), with the pH adjusted to 5.30.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.
-
Detection: Diode-Array Detector (DAD), wavelength not specified in the provided context but should be selected based on the UV absorbance maximum of this compound.
-
-
Sample Preparation:
-
Standard and sample solutions are prepared by dissolving the material in the mobile phase to a known concentration.
-
-
Validation Parameters:
-
Linearity: Assessed by preparing a series of standard solutions of different concentrations and analyzing them to construct a calibration curve.
-
Precision: Evaluated by repeatedly analyzing a homogeneous sample and expressing the results as the relative standard deviation (%RSD).
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a sample matrix.
-
LOD and LOQ: Established based on the signal-to-noise ratio of the analytical signal.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as human plasma.
-
Chromatographic System:
-
HPLC: Isocratic method with a run time of 5-6 minutes.
-
Mobile Phase: Acetonitrile and a buffered aqueous solution.
-
Flow Rate: 0.25 - 0.50 mL/min.
-
Mass Spectrometer: A tandem mass spectrometer operated in the positive ion mode via electrospray ionization (ESI). Data is collected using multiple reaction monitoring (MRM).
-
-
Sample Preparation:
-
Automated liquid-liquid extraction of 0.2 mL aliquots of human plasma.
-
A structural analogue of this compound should be used as an internal standard.
-
-
Validation Parameters:
-
Specificity: Assessed by analyzing multiple lots of the biological matrix to ensure no endogenous interferences.[2]
-
Precision and Accuracy: Determined by analyzing quality control samples at different concentrations over multiple runs.[2]
-
Limit of Quantitation (LOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.[2]
-
Stability: The stability of the analyte in the biological matrix is evaluated under various conditions, including freeze-thaw cycles and storage at different temperatures.
-
Mandatory Visualization
The following diagrams illustrate a key signaling pathway potentially modulated by this compound and a conceptual workflow for inter-laboratory method validation.
Caption: Putative signaling pathway of this compound via muscarinic acetylcholine receptor activation.
Caption: Conceptual workflow for an inter-laboratory validation study of an analytical method.
References
Safety Operating Guide
Navigating the Disposal of Pilosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe handling and disposal of Pilosine, a naturally occurring alkaloid.
Core Principles for this compound Waste Management
Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the following procedures are recommended based on best practices for chemical laboratory waste. These steps are designed to prioritize safety and compliance with general environmental regulations.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound must be treated as hazardous chemical waste. This includes pure this compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and any personal protective equipment (PPE) that has come into contact with the compound.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep it separate from non-hazardous trash, sharps, and other chemical waste to prevent unintended reactions.
2. Packaging and Labeling:
-
Use Appropriate Containers: All this compound waste should be collected in clearly labeled, leak-proof containers that are compatible with the chemical nature of the waste.
-
Labeling: Containers must be clearly labeled with the words "Hazardous Waste," the name "this compound," and any other identifiers required by your institution and local regulations. The concentration of this compound in the waste should also be indicated if known.
3. Disposal Pathway:
-
Consult Your EHS Department: The primary and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Licensed Waste Contractor: Disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor. Your EHS department will have established procedures for the collection and disposal of such waste.
-
Do Not Dispose Down the Drain: this compound, as an alkaloid, may have ecotoxicological effects. Therefore, it should never be disposed of down the sink or in regular trash.[1]
Quantitative Data Summary
In the absence of specific quantitative data for this compound disposal, general safety thresholds and handling limits for potent compounds should be observed. The following table provides a framework for documenting and managing this compound waste.
| Parameter | Guideline | Source of Guidance |
| Waste Concentration | All concentrations of this compound should be treated as hazardous. | General Laboratory Safety Principles |
| Container Type | Chemically resistant, sealed containers (e.g., high-density polyethylene). | Institutional EHS Guidelines |
| Labeling Requirements | "Hazardous Waste," "this compound," concentration (if known), accumulation start date. | EPA and Local Regulatory Requirements |
| Storage Time Limit | Follow institutional guidelines for satellite accumulation areas (typically < 1 year, but may be shorter). | Resource Conservation and Recovery Act (RCRA) |
Experimental Protocol for Neutralization (Hypothetical)
While no specific experimental protocols for this compound disposal are published, a common approach for the treatment of alkaloid-containing waste, before handing it over to a licensed disposal service, could involve chemical degradation. This should only be performed by trained personnel and with the explicit approval of your institution's EHS department. A hypothetical protocol could involve:
-
Risk Assessment: Conduct a thorough risk assessment before proceeding.
-
Selection of Reagents: Based on the chemical structure of this compound (containing ester and imidazole functionalities), hydrolysis using a strong acid or base could be a potential degradation method. Alternatively, oxidation using reagents like potassium permanganate or sodium hypochlorite might be effective.
-
Procedure:
-
In a designated chemical fume hood, dilute the this compound waste with an appropriate solvent if necessary.
-
Slowly add the neutralizing or degrading agent while monitoring the reaction (e.g., temperature, gas evolution).
-
Allow the reaction to proceed to completion.
-
Neutralize the resulting solution to a pH acceptable for waste collection.
-
-
Verification: Before final disposal, an analytical method (e.g., HPLC, LC-MS) should ideally be used to confirm the degradation of this compound.
-
Disposal: The treated waste must still be disposed of as hazardous waste through a licensed contractor.
This compound Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
By adhering to these general yet critical procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust in their chemical handling practices. Always prioritize consultation with your institution's EHS department for guidance specific to your location and facilities.
References
Essential Safety and Logistics for Handling Pilosine
Date of Issue: 2025-11-12
Prepared for: Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Pilosine in a laboratory setting. Our commitment is to furnish comprehensive safety information that extends beyond the product itself, fostering a deeply-rooted trust with our customers in the scientific community.
Disclaimer: Specific toxicological properties of this compound have not been extensively studied. The safety recommendations provided herein are based on the known hazards of chemically similar imidazole alkaloids, particularly Pilocarpine, which is also found in Pilocarpus species. All laboratory personnel must be thoroughly trained on these procedures before handling this compound.
Hazard Assessment and Toxidological Profile
Surrogate Data: Pilocarpine Hydrochloride
| Metric | Value | Species | Route | Reference |
| Oral LD50 | 200 mg/kg | Rat/Mouse | Oral | [3] |
| Intraperitoneal LD50 | 203 mg/kg | Rat | Intraperitoneal | |
| Subcutaneous LD50 | 230 mg/kg | Rat | Subcutaneous |
Based on this data, this compound should be handled as a substance with high acute toxicity.
Primary Hazards:
-
Acute Toxicity: Assumed to be harmful or fatal if swallowed, inhaled, or absorbed through the skin.
-
Irritation: May cause skin and eye irritation upon contact.
-
Sensitization: Potential for allergic skin reaction.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, ingestion, and dermal contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against dermal absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Body Protection | A fully buttoned lab coat, preferably disposable or dedicated to potent compound handling. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential for handling the solid compound or when generating aerosols. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for minimizing exposure risk. All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood or a glove box.
Step 1: Preparation and Pre-Handling
-
Ensure the chemical fume hood or glove box is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, etc.) within the containment area.
-
Don the required PPE as specified in the table above.
Step 2: Weighing and Aliquoting
-
Perform all weighing operations within the containment of a chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing dishes to prevent dispersal of the powdered compound.
-
Handle the compound with dedicated spatulas.
-
Close the primary container immediately after dispensing.
Step 3: Solution Preparation
-
Add the solvent to the vessel containing the weighed this compound. Do not add the powdered this compound to the solvent, to minimize dust generation.
-
If sonication is required, ensure the vessel is securely capped.
-
All transfers of solutions should be performed using appropriate volumetric pipettes or syringes to avoid splashes.
Step 4: Post-Handling and Decontamination
-
Wipe down all surfaces within the fume hood with a suitable decontaminating solution (e.g., 70% ethanol), followed by a mild detergent and water.
-
Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container.
-
Remove the remaining PPE in the designated gowning/de-gowning area.
-
Wash hands thoroughly with soap and water.
Visualized Experimental Workflow
The following diagram outlines the procedural flow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
